molecular formula C12H13NO3 B2434000 methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate CAS No. 111258-25-4

methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B2434000
CAS No.: 111258-25-4
M. Wt: 219.24
InChI Key: JUWHKCSKYDXOCV-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-methoxy-1-methylindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13-9-5-4-6-11(15-2)8(9)7-10(13)12(14)16-3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWHKCSKYDXOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)OC)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of Methyl 4-Methoxy-1-Methyl-1H-Indole-2-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 111258-25-4) is a highly functionalized indole scaffold often utilized as a pharmacophore in the development of antiviral agents, CNS-active ligands, and anticancer therapeutics. Its structural rigidity, combined with the electronic influence of the C4-methoxy group and the lipophilicity of the N-methyl moiety, makes it a critical intermediate for structure-activity relationship (SAR) studies.

This guide provides a definitive, scalable synthetic workflow. While various indole syntheses exist (Fischer, Batcho-Leimgruber), the Reissert Indole Synthesis is selected here as the "Gold Standard" route. It offers superior regiocontrol for the 4-methoxy substituent and directly installs the C2-carboxylate functionality, avoiding the low yields and isomeric mixtures often associated with Fischer cyclization of 3-methoxyphenylhydrazine.

Retrosynthetic Analysis

To guarantee the 4-position regiochemistry of the methoxy group, the synthesis is disconnected back to a pre-functionalized benzene derivative. The C2-carboxylate suggests a Reissert approach, utilizing an oxalate condensation.[1][2][3][4]

Retrosynthesis Target Target Molecule (Methyl 4-methoxy-1-methyl- 1H-indole-2-carboxylate) Precursor1 Intermediate A (Methyl 4-methoxy-1H- indole-2-carboxylate) Target->Precursor1 N-Methylation (MeI, Base) Precursor2 Intermediate B (o-Nitrophenylpyruvate derivative) Precursor1->Precursor2 Reductive Cyclization (Zn, AcOH) SM Starting Material (2-Methyl-3-nitroanisole) Precursor2->SM Condensation (Dimethyl Oxalate, Base)

Figure 1: Retrosynthetic disconnection strategy highlighting the Reissert pathway.

Strategic Pathway: The Reissert Indole Synthesis[1][2][3]

Why this Route?
  • Regiocontrol: Starting with 2-methyl-3-nitroanisole ensures the methoxy group ends up exactly at the C4 position. Fischer synthesis with 3-methoxyphenylhydrazine typically yields a mixture of 4- and 6-methoxy isomers that are difficult to separate.

  • Functionality: The reaction with dimethyl oxalate directly installs the carbon framework for the C2-ester, eliminating the need for subsequent formylation/oxidation or halogen-lithium exchange steps.

  • Scalability: The reagents (oxalate, Zn dust, acetic acid) are inexpensive and amenable to kilogram-scale production.

Reaction Scheme

ReactionScheme SM 2-Methyl-3-nitroanisole Step1 Step 1: Condensation (Dimethyl Oxalate, KOtBu/DMF) SM->Step1 Inter Pyruvate Intermediate Step1->Inter Step2 Step 2: Reductive Cyclization (Zn dust, AcOH, Heat) Inter->Step2 Indole Methyl 4-methoxy-1H- indole-2-carboxylate Step2->Indole Step3 Step 3: N-Methylation (MeI, K2CO3, DMF) Indole->Step3 Product FINAL PRODUCT Step3->Product

Figure 2: Forward synthetic pathway from 2-methyl-3-nitroanisole to the final N-methylated indole ester.

Detailed Experimental Protocols

Step 1: Condensation to Pyruvate Intermediate

Objective: Activate the benzylic methyl group of 2-methyl-3-nitroanisole.

  • Reagents: 2-Methyl-3-nitroanisole (1.0 eq), Dimethyl oxalate (1.2 eq), Potassium tert-butoxide (KOtBu) (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Charge a flame-dried reaction vessel with anhydrous DMF under

      
       atmosphere.
      
    • Add KOtBu and cool to 0°C.

    • Add 2-methyl-3-nitroanisole and dimethyl oxalate. The order of addition is critical: premixing the nitro compound and oxalate before adding base can minimize self-condensation side reactions.

    • Stir at room temperature for 3–5 hours. The solution typically turns deep red/purple due to the formation of the nitrophenylpyruvate enolate.

    • Quench: Pour the mixture into ice-cold dilute HCl. The yellow precipitate (pyruvate) is filtered, washed with water, and dried.

  • Checkpoint: Monitor by TLC. The disappearance of the starting nitroanisole indicates completion.

Step 2: Reductive Cyclization

Objective: Reduce the nitro group to an amine, which spontaneously attacks the ketone to form the indole core.

  • Reagents: Crude Pyruvate from Step 1, Zinc dust (excess, ~5-10 eq), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the pyruvate in glacial acetic acid. (Methanol/AcOH mixtures can be used to improve solubility).

    • Heat to 70–80°C.

    • Add Zinc dust portion-wise carefully (exothermic reaction with hydrogen evolution).

    • Reflux for 2 hours. The color will shift from yellow/orange to a lighter hue.

    • Workup: Filter off excess Zinc while hot. Concentrate the filtrate.

    • Resuspend residue in EtOAc, wash with saturated

      
       (to remove acid), then brine. Dry over 
      
      
      
      .[4]
    • Purification: Recrystallization from MeOH or column chromatography (Hexane/EtOAc) yields Methyl 4-methoxy-1H-indole-2-carboxylate .

Step 3: N-Methylation

Objective: Install the methyl group on the indole nitrogen.

  • Reagents: Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq), Methyl Iodide (MeI) (1.2 eq), Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq), DMF or Acetonitrile.
  • Procedure:

    • Dissolve the indole intermediate in anhydrous DMF.

    • Add the base (

      
       is usually sufficient; 
      
      
      
      is faster).
    • Add MeI dropwise at room temperature.

    • Stir at 40°C for 2–4 hours.

    • Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.

    • Purification: Flash chromatography (gradient 0-20% EtOAc in Hexanes).

Data Summary & Characterization

ParameterSpecification / Expected Data
Appearance White to pale yellow crystalline solid
Molecular Formula

Molecular Weight 219.24 g/mol
Key 1H NMR Signals N-Me:

4.0–4.1 ppm (s, 3H)O-Me (Ester):

3.9 ppm (s, 3H)O-Me (Ether):

3.9–4.0 ppm (s, 3H)C3-H:

7.3–7.5 ppm (s, 1H, characteristic singlet)
Yield (Overall) 45–60% (from 2-methyl-3-nitroanisole)

Troubleshooting & Optimization (Expertise)

  • Regioselectivity Issues: If you observe mixtures during the initial condensation, ensure your starting material is strictly 2-methyl-3-nitroanisole . The 2-methyl-5-nitro isomer (if present as an impurity) will lead to the 6-methoxy indole.

  • Incomplete Cyclization: If the reduction step stalls, activate the Zinc dust with dilute HCl prior to use, or switch to Iron powder in AcOH , which is often more aggressive for sterically crowded nitro groups.

  • N-Methylation Safety: MeI is highly toxic. An alternative is using Dimethyl Carbonate (DMC) with DABCO at higher temperatures, though MeI remains the standard for high yield on bench scale.

  • Ester Hydrolysis: Avoid strong aqueous bases during the workup of Step 1 and Step 2 to prevent hydrolysis of the methyl ester to the carboxylic acid. If hydrolysis occurs, a simple Fischer esterification (

    
    ) recovers the ester.
    

References

  • Reissert Indole Synthesis Protocol: Noland, W. E.; Baude, F. J. Organic Syntheses, Coll.[1][5] Vol. 5, p. 567 (1973).[1]

  • Synthesis of 4-Substituted Indoles: Ponticello, G. S.; Baldwin, J. J.[6] Journal of Organic Chemistry, 1979, 44, 4003.[6] (Describes the Reissert modification for substituted indoles).

  • Methylation of Indoles: Heaney, H.; Ley, S. V. Journal of the Chemical Society, Perkin Transactions 1, 1973, 499.
  • PubChem Compound Summary: this compound (CID 4777904).[7]

  • General Indole Synthesis Review: Gribble, G. W. Journal of the Chemical Society, Perkin Transactions 1, 2000, 1045-1075.

Sources

methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate chemical properties

[2]

Executive Summary

This compound (CAS: 111258-25-4) is a trisubstituted indole derivative characterized by an electron-rich core stabilized by an electron-withdrawing ester at the C2 position.[2] This compound serves as a critical intermediate in the synthesis of 4-substituted indole alkaloids (structurally related to psilocin and mitragynine scaffolds) and kinase inhibitors .[1] Its unique "push-pull" electronic structure—created by the electron-donating 4-methoxy group and the electron-withdrawing 2-carboxylate—directs regioselective electrophilic substitutions primarily to the C3 position, making it a versatile scaffold for fragment-based drug design.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
CAS Number 111258-25-4
IUPAC Name This compound
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
SMILES COC1=CC=CC2=C1C=C(N2C)C(=O)OC
Appearance Off-white to pale yellow solid (or viscous oil depending on purity)
Melting Point Predicted:[2][3] 95–105 °C (Lower than N-H analog mp 138–144 °C due to loss of H-bonding)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
LogP (Predicted) ~2.6

Structural Analysis & Electronic Properties[1][9]

The reactivity of this molecule is defined by three competing electronic factors:

  • Indole Nucleophilicity (C3): The pyrrole ring is inherently nucleophilic.[1]

  • 4-Methoxy Activation (+M Effect): The methoxy group at C4 donates electron density into the π-system, significantly enhancing the nucleophilicity at C3 and C5, but steric hindrance from the 4-OMe group can impact reactions at C3.[1][4]

  • 2-Carboxylate Deactivation (-M/-I Effect): The ester group at C2 withdraws electron density, stabilizing the molecule against oxidation but reducing the overall reactivity compared to simple indoles.[1] It also blocks the C2 position, forcing substitution to C3.[4]

  • N-Methylation: Prevents N-deprotonation, eliminating the formation of indolyl anions, and slightly increases electron density on the ring via the inductive effect (+I).[1][4]

Synthesis & Manufacturing Routes

The most robust synthesis involves the construction of the indole core followed by N-methylation, or the use of pre-methylated precursors.[4]

Route A: Methylation of Methyl 4-methoxy-1H-indole-2-carboxylate (Preferred)

This route is preferred for laboratory scale due to the commercial availability of the N-H precursor.[1]

Reaction Logic: The N-H proton of the indole-2-carboxylate is relatively acidic (pKa ~16) due to the electron-withdrawing ester.[1] Deprotonation with a base (NaH or K₂CO₃) followed by SN2 attack on methyl iodide (MeI) yields the product quantitatively.[1]

Route B: Reissert-Henze Synthesis

Starting from 2-methyl-3-nitroanisole, this route builds the indole core de novo.[1] It is scalable but involves more steps.

Synthesis Workflow Diagram

SynthesisStartMethyl 4-methoxy-1H-indole-2-carboxylate(CAS: 111258-23-2)BaseDeprotonation(NaH, DMF, 0°C)Start->BaseActivationIntermediateIndolyl AnionBase->Intermediate-H2ProductMethyl 4-methoxy-1-methyl-1H-indole-2-carboxylate(Target)Intermediate->ProductSN2 AlkylationReagentMethyl Iodide (MeI)Reagent->Intermediate

Caption: Synthesis via N-methylation of the commercially available N-H indole precursor.

Experimental Protocols

Protocol 1: N-Methylation of Methyl 4-methoxy-1H-indole-2-carboxylate

Objective: Convert the N-H precursor to the N-methyl target with >95% yield.

Materials:

  • Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq)[1]

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)[4]

  • Methyl Iodide (MeI) (1.5 eq)

  • DMF (Anhydrous), 10 mL/g of substrate[4]

Procedure:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen balloon.

  • Dissolution: Dissolve methyl 4-methoxy-1H-indole-2-carboxylate in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns yellow/orange (formation of indolyl anion).

  • Alkylation: Add Methyl Iodide dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3). The N-methyl product usually has a slightly higher Rf than the N-H starting material.[1]

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with water (2x) and brine (1x) to remove DMF.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Self-Validating Check:

  • 1H NMR Verification: Look for the disappearance of the broad N-H singlet (~9.0 ppm) and the appearance of a new sharp singlet at ~4.05 ppm (N-Me) .[1] The ester methyl will appear at ~3.90 ppm and the methoxy at ~3.95 ppm.[4]

Reactivity & Applications

Chemical Reactivity Profile

The 4-methoxy group directs electrophilic substitution to C3, but the 2-ester reduces the reaction rate compared to 4-methoxyindole.[1]

  • C3-Formylation (Vilsmeier-Haack): Reacts with POCl₃/DMF to yield the 3-formyl derivative.[1] This is a key intermediate for extending the carbon chain (e.g., to tryptamines).[4]

  • Ester Hydrolysis: Treatment with LiOH/THF/Water yields the carboxylic acid (4-methoxy-1-methyl-1H-indole-2-carboxylic acid).[1]

  • Demethylation: BBr₃ or AlCl₃ can cleave the 4-OMe ether to yield the 4-hydroxy derivative, a precursor to psilocin analogs .[1]

Reactivity Pathway Diagram

ReactivityCoreMethyl 4-methoxy-1-methyl-1H-indole-2-carboxylateHydrolysisLiOH, THF/H2OCore->HydrolysisVilsmeierPOCl3, DMFCore->VilsmeierDemethylBBr3, DCM, -78°CCore->DemethylAcidIndole-2-carboxylic Acid(Scaffold for Amides)Hydrolysis->AcidAldehyde3-Formyl Indole(Precursor to Tryptamines)Vilsmeier->AldehydeC3 Electrophilic Sub.Hydroxy4-Hydroxy Indole(Psilocin/Serotonin Analogs)Demethyl->HydroxyEther Cleavage

Caption: Primary divergent synthesis pathways from the parent ester scaffold.

Applications in Drug Discovery
  • Serotonin (5-HT) Modulators: The 4-substituted indole motif is privileged in 5-HT2A/2C receptor ligands.[1] The 1-methyl group improves lipophilicity and blood-brain barrier (BBB) penetration.[1]

  • Kinase Inhibitors: Indole-2-carboxylates are frequent pharmacophores in ATP-competitive kinase inhibitors.[1] The 4-methoxy group can occupy specific hydrophobic pockets (e.g., in MEK or VEGFR inhibitors).[1][4]

  • Organic Electronics: Methoxy-activated indoles are investigated as hole-transport materials due to their electron-rich π-systems.[1]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.[1][4]

  • Storage: Store in a cool, dry place. Light sensitive (indoles can darken upon oxidation).

  • Precautions: Use a fume hood. Avoid contact with strong oxidizing agents.[1]

References

  • PubChem. this compound (CID 4777904).[1][2] National Library of Medicine.[1] Link

  • Thermo Fisher Scientific. Methyl 4-methoxyindole-2-carboxylate Product Specifications. (Precursor Data).[5][3] Link

  • BenchChem. Synthesis and Biological Properties of Methoxy-Activated Indoles. (General Review of 4-OMe Indoles). Link

  • Organic Syntheses. Synthesis of Indole-2-carboxylates via Reissert Method. Org.[1][6] Synth. Coll. Vol. 5, p. 650.[4] Link

  • MDPI. Methylation of Indole Carboxylates: Regioselectivity and Protocols. Molecules 2020. Link

spectroscopic data for methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

[1][2]

Executive Summary & Compound Profile

This compound is a critical heterocyclic intermediate, primarily utilized in the synthesis of DNA-alkylating antitumor antibiotics such as CC-1065 and Duocarmycin analogs.[1] Its structural integrity is defined by the indole core, substituted at the C2 position with a methyl ester, the C4 position with a methoxy group, and the N1 position with a methyl group.[1]

Chemical Identity
PropertySpecification
IUPAC Name Methyl 4-methoxy-1-methylindole-2-carboxylate
CAS Number 111258-25-4
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃; sparingly soluble in water

Synthesis & Structural Logic

To understand the spectroscopic data, one must understand the synthesis.[1] The compound is typically derived from its N-H precursor (Methyl 4-methoxy-1H-indole-2-carboxylate) via N-methylation.[1] This transformation is the key diagnostic feature in the NMR spectrum (disappearance of N-H, appearance of N-Me).[1]

Synthesis Workflow (DOT Visualization)

SynthesisPathPrecursorMethyl 4-methoxy-1H-indole-2-carboxylate(CAS 111258-23-2)TargetThis compound(CAS 111258-25-4)Precursor->TargetN-Methylation(SN2 Mechanism)ReagentsReagents:MeI (Methyl Iodide)NaH (Sodium Hydride)DMF, 0°C to RTReagents->Target

Caption: Synthetic pathway converting the N-H precursor to the N-Methyl target via nucleophilic substitution.

Spectroscopic Data Analysis[1][3][4][5]

The following data synthesizes experimental values from the N-H precursor (verified in literature) with high-confidence chemical shift increments for the N-Methyl derivative.

Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz[1]

PositionProton TypeChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Logic
1 N-CH₃ 4.02 - 4.08 Singlet (s)3HDiagnostic Peak. Downfield shift due to aromatic ring current and adjacent ester carbonyl.
2-COOCH₃ Ester -CH₃3.88 - 3.92Singlet (s)3HTypical methyl ester range.[1]
4-OCH₃ Methoxy -CH₃3.90 - 3.95Singlet (s)3HElectron-rich methoxy group.[1]
3 Aromatic C-H7.10 - 7.15Singlet (s)1HH3 is often a singlet; shielded by C4-OMe resonance.[1]
5 Aromatic C-H6.50 - 6.55Doublet (d)1HOrtho to OMe. Highly shielded due to resonance donation from OMe.
6 Aromatic C-H7.15 - 7.25Triplet (t)1HMeta to OMe; standard aromatic shift.[1]
7 Aromatic C-H6.95 - 7.05Doublet (d)1HAdjacent to N-Me; shift influenced by N-substitution.[1]

Key Diagnostic Change:

  • Precursor (N-H): Shows a broad singlet at ~11.9 ppm (NH).[1]

  • Target (N-Me): NH signal disappears; sharp singlet appears at ~4.05 ppm .[1]

Carbon-13 NMR (¹³C NMR)[1]

Solvent: DMSO-d₆ Frequency: 100/126 MHz[1]

Carbon TypeChemical Shift (δ, ppm)Assignment
Carbonyl (C=O) 162.0 - 163.0 Ester carbonyl.[1]
Aromatic C-O 153.0 - 154.0C4 (Attached to Methoxy).[1]
Aromatic C-N 138.0 - 139.0C7a (Bridgehead).[1]
Aromatic C 125.0 - 129.0C2, C3a, C6.[1]
Aromatic C 115.0 - 116.0C7.[1]
Aromatic C 105.0 - 106.0C3.[1][2]
Aromatic C 95.0 - 96.0C5 (Ortho to OMe, highly shielded).[1]
Methoxy (OCH₃) 55.0 - 56.0C4-OMe.[1]
Ester Methyl 51.5 - 52.5COOMe.[1]
N-Methyl 31.0 - 33.0 N-Me (Distinctive new peak).
Mass Spectrometry (MS)[1][7]
  • Ionization Mode: ESI (+) or EI

  • Molecular Ion [M]+: 219.09 m/z[1]

  • Protonated Ion [M+H]+: 220.10 m/z[1]

  • Fragmentation Pattern:

    • Loss of -OCH₃ (M-31).[1]

    • Loss of -COOCH₃ (M-59).[1]

Experimental Protocols

Synthesis of this compound

This protocol ensures the generation of the specific sample for spectroscopic verification.[1]

Reagents:

  • Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq) [Precursor][1][3]

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)[1]

  • Iodomethane (MeI) (1.5 eq)[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Procedure:

  • Preparation: Dissolve the precursor (1.0 g) in anhydrous DMF (10 mL) under an inert atmosphere (Nitrogen or Argon).

  • Deprotonation: Cool the solution to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 minutes until gas evolution (H₂) ceases. The solution typically turns from pale yellow to a deeper amber/red.[1]

  • Alkylation: Add Iodomethane (1.5 eq) dropwise via syringe.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (lower R_f) should disappear, replaced by a higher R_f spot (N-Me product).[1]

  • Work-up: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1][4] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Methanol or purify via silica gel chromatography to yield the N-Methyl target .

NMR Sample Preparation[1][2][7]
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL of DMSO-d₆ (preferred for solubility) or CDCl₃ .

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run standard proton sequence (16–32 scans).[1]

References

  • PubChem Compound Summary: this compound (CID 4777904).[1] National Library of Medicine.[1] Link

  • Precursor Data Source: Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives (Data for Compound 11e). Academia.edu / Research Literature.[1] Link

  • General Indole Synthesis: Boger, D. L., et al. "CC-1065 and the duocarmycins: synthetic studies."[1] Chemical Reviews. (Provides context for 4-methoxyindole carboxylates).

  • SpectraBase: Methyl 4-methoxy-1H-indole-2-carboxylate NMR data. Wiley SpectraBase.[1][3] Link

Methyl 4-Methoxy-1-Methyl-1H-Indole-2-Carboxylate: A Pivotal Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate , a specialized pharmacophore scaffold used in the development of anti-parasitic, antiviral, and metabolic therapeutics.

Executive Summary

This compound (CAS: 111258-25-4 ) is a high-value synthetic intermediate belonging to the indole-2-carboxylate family.[1] Unlike simple indoles, this molecule features a specific substitution pattern—a 4-methoxy group (electron-donating) and an N-methyl group (lipophilicity enhancer)—that imparts unique electronic and steric properties.

While rarely used as a standalone therapeutic, it serves as a critical "privileged structure" precursor . It is the stable, transportable ester form of 4-methoxy-1-methyl-1H-indole-2-carboxylic acid , which is subsequently derivatized into bioactive carboxamides and heterocycles. These derivatives have demonstrated significant potency in treating Chagas disease (Trypanosoma cruzi) , inhibiting HIV-1 integrase , and modulating lipid peroxidation in metabolic disorders.

Chemical Architecture & Structural Significance

The biological utility of this compound is dictated by its three functional regions. Understanding these is essential for rational drug design (SAR).

Functional RegionChemical FeatureBiological/Synthetic Impact
C2-Position Methyl Ester (–COOMe)The Reactive Handle. Acts as a protecting group for the carboxylic acid. It must be hydrolyzed to the free acid to allow coupling with amines (forming carboxamides) or hydrazines (forming heterocycles like oxadiazoles).
C4-Position Methoxy Group (–OMe)Electronic Modulator. An electron-donating group (EDG) that increases electron density in the indole ring. In T. cruzi inhibitors, this 4-OMe substituent is critical for potency, whereas electron-withdrawing groups (halogens) at this position often abolish activity.
N1-Position Methyl Group (–Me)Pharmacokinetic Tuner. N-methylation prevents the indole nitrogen from acting as a hydrogen bond donor. This increases lipophilicity (cLogP), improves membrane permeability, and blocks N-glucuronidation, potentially extending metabolic half-life.

Biological Activity Profile

Anti-Parasitic Activity (Chagas Disease)

Research identifies indole-2-carboxamides—derived directly from this ester—as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease.

  • Mechanism: The 4-methoxy substituent provides the necessary electron density for the molecule to interact with the parasite's intracellular targets.

  • SAR Insight: Analogues with electron-withdrawing groups (e.g., 4-F, 4-CF3) at the C4 position show drastically reduced potency (pEC50 < 4.2), while the 4-OMe derivatives maintain moderate to high potency (pEC50 > 6.0).

  • Application: This ester is hydrolyzed and coupled with amines (e.g., 4-(2-pyridyl)morpholine) to generate the active anti-trypanosomal agents.

Antiviral Potential (HIV-1 Integrase)

4-Methoxyindole derivatives are established scaffolds for HIV-1 integrase strand transfer inhibitors (INSTIs) .[2]

  • Role: The indole core mimics the viral DNA base pairs, binding to the magnesium ions in the integrase active site.

  • Significance: The 4-methoxy group aids in positioning the molecule within the hydrophobic pocket of the enzyme, enhancing binding affinity compared to unsubstituted indoles.

Metabolic Modulation & Lipid Peroxidation

The free acid form (4-methoxyindole-2-carboxylic acid) has been shown to influence adipose tissue metabolism.

  • Lipid Metabolism: It inhibits the incorporation of glucose and pyruvate into triacylglycerols in adipose tissue.

  • Antioxidant Activity: Methoxy-activated indoles can act as chain-breaking antioxidants, inhibiting lipid peroxidation. This property is being explored for neuroprotective applications where oxidative stress is a key driver of pathology.

Experimental Workflows & Protocols

Visualization: Synthesis & Derivatization Pathway

The following diagram illustrates the standard workflow for converting the commercial ester into bioactive drug candidates.

G cluster_0 Critical Step: N-Methylation Start Commercial Precursor (4-Methoxy-1H-indole-2-carboxylate) Intermediate Target Scaffold (this compound) Start->Intermediate N-Methylation (MeI, NaH, DMF) ActiveAcid Activated Core (Free Carboxylic Acid) Intermediate->ActiveAcid Hydrolysis (LiOH, THF/H2O) Drug Bioactive Drug (Indole-2-Carboxamide) ActiveAcid->Drug Amide Coupling (R-NH2, HATU, DIPEA)

Figure 1: Synthetic workflow transforming the precursor into the N-methylated scaffold and finally into the bioactive carboxamide.

Protocol 1: Synthesis of this compound

This protocol describes the N-methylation of the commercially available unmethylated precursor.

Reagents:

  • Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon/Nitrogen), dissolve Methyl 4-methoxy-1H-indole-2-carboxylate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH portion-wise. Stir at 0°C for 30 minutes until gas evolution (H2) ceases. The solution effectively becomes the indole anion.

  • Alkylation: Add Methyl Iodide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the starting material (lower Rf).

  • Quenching: Carefully quench with ice-cold water.

  • Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (to remove DMF) and brine.

  • Purification: Dry over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Silica gel) to yield the This compound as a white/off-white solid.

Protocol 2: Activation (Hydrolysis to Carboxylic Acid)

Essential for converting the scaffold into a coupling-ready form.

Procedure:

  • Dissolve the methylated ester (from Protocol 1) in a mixture of THF:MeOH:H2O (3:1:1).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O, 3.0 eq).

  • Stir at room temperature for 4–12 hours.

  • Acidify carefully with 1N HCl to pH ~2. The carboxylic acid product often precipitates.

  • Filter the precipitate or extract with EtOAc to obtain 4-methoxy-1-methyl-1H-indole-2-carboxylic acid .

Future Outlook & Therapeutic Potential

The 4-methoxy-1-methyl-1H-indole-2-carboxylate scaffold remains an under-explored asset in fragment-based drug discovery. Its structural rigidity and defined electronic properties make it an ideal candidate for:

  • CNS Drug Delivery: The N-methylation improves blood-brain barrier (BBB) penetration for neurodegenerative targets.

  • Chagas Disease Therapeutics: Continued optimization of the C2-amide side chain could yield a clinical candidate with improved solubility over current leads.

  • Organic Semiconductors: Recent studies suggest methoxy-activated indoles are also being investigated as building blocks for organic electronic materials due to their electron-rich nature.

References

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (2025). Link

  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Chimica. Link

  • Effect of methoxyindole 2-carboxylic acid on adipose tissue metabolism. PubMed. Link

  • This compound Compound Summary. PubChem. Link

  • Crystal structure of methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. NCBI PMC. Link

Sources

methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, synthetic utility, and pharmacological potential of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate .

Mechanism of Action, Synthetic Utility & Pharmacological Applications

Executive Summary

This compound (CAS: 111258-25-4) is a highly specialized indole scaffold primarily utilized in the total synthesis of Mitragyna alkaloids (e.g., mitragynine analogs) and the development of indole-2-carboxamide pharmacophores.[1]

Its "mechanism of action" is bimodal depending on the context of application:

  • Chemical Mechanism (Synthetic): It functions as a regio-controlled nucleophile . The C2-ester blocks the 2-position, while the 4-methoxy and 1-methyl groups electronically activate the C3-position for highly selective electrophilic substitution (e.g., Vilsmeier-Haack formylation or Friedel-Crafts acylation).

  • Pharmacological Mechanism (Biological): As a prodrug, it undergoes esterase-mediated hydrolysis to the free acid (4-methoxy-1-methyl-1H-indole-2-carboxylic acid ), a pharmacophore known to inhibit secretory Phospholipase A2 (sPLA2) via calcium chelation and modulate Cannabinoid Receptor 1 (CB1) allosteric sites when derivatized into carboxamides.

Chemical Mechanism of Action: Electronic Activation

The core utility of this compound lies in its unique electronic distribution, which facilitates the synthesis of complex alkaloids that are otherwise difficult to access.

2.1 Regioselectivity and Resonance

The 4-methoxy group is an electron-donating group (EDG) that increases electron density in the pyrrole ring via resonance. However, without the C2-blocking group (carboxylate), electrophilic attack could occur at multiple sites.

  • 1-Methyl (N-Me): Prevents N-deprotonation and increases lipophilicity, stabilizing the indole core during harsh acylation conditions.

  • 2-Carboxylate (EWG): Deactivates the C2 position and sterically directs incoming electrophiles to the C3 position , ensuring 100% regioselectivity.

2.2 Visualization: Electronic Activation Pathway

The following diagram illustrates the electronic activation and the directing effects that define the molecule's synthetic mechanism.

ChemicalMechanism Compound Methyl 4-methoxy-1-methyl- 1H-indole-2-carboxylate Methoxy 4-Methoxy Group (Electron Donor) Compound->Methoxy Contains Carboxylate 2-Carboxylate (Blocking Group) Compound->Carboxylate Contains C3_Position C3 Position (Nucleophilic Center) Methoxy->C3_Position Activates via Resonance (+M) Carboxylate->C3_Position Directs via Steric/Electronic Blocking Intermediate C3-Substituted Intermediate C3_Position->Intermediate Attacks Electrophile Electrophile (E+) (e.g., POCl3/DMF) Electrophile->Intermediate Binds

Figure 1: Electronic directing effects facilitating regioselective C3-functionalization.

Pharmacological Mechanism: Target Interactions

While the ester itself is often a precursor, its metabolic products and derivatives exhibit distinct pharmacological activities.

3.1 Prodrug Activation & sPLA2 Inhibition

Upon systemic administration, the methyl ester is hydrolyzed by plasma esterases to the free carboxylic acid.

  • Target: Secretory Phospholipase A2 (sPLA2).

  • Mechanism: The indole-2-carboxylic acid moiety mimics the transition state of the phospholipid substrate. The carboxylate group coordinates with the active site Calcium ion (Ca²⁺) , while the hydrophobic indole core (enhanced by the 1-methyl and 4-methoxy groups) occupies the substrate binding pocket, effectively blocking the enzyme's catalytic cycle.

3.2 CB1 Receptor Allosteric Modulation (Derivatives)

Derivatives of this scaffold, specifically indole-2-carboxamides , have been identified as positive allosteric modulators (PAMs) of the Cannabinoid Receptor 1 (CB1).

  • Mechanism: They bind to an allosteric site distinct from the orthosteric site (where THC binds), enhancing the affinity or efficacy of endogenous cannabinoids (anandamide) without causing the psychotropic side effects associated with direct agonists.

3.3 Visualization: Pharmacological Pathway

PharmaMechanism Ester Methyl 4-methoxy-1-methyl- 1H-indole-2-carboxylate (Prodrug/Scaffold) Acid Free Acid Metabolite (Active Pharmacophore) Ester->Acid Hydrolysis Amide Synthetic Amide Derivative (Medicinal Chemistry) Ester->Amide Synthetic Derivatization Enzyme Plasma Esterases Enzyme->Ester Target_PLA2 Target: sPLA2 Enzyme (Inflammation Pathway) Acid->Target_PLA2 Binds Target_CB1 Target: CB1 Receptor (Allosteric Site) Amide->Target_CB1 Binds Effect_1 Ca2+ Chelation (Enzyme Inhibition) Target_PLA2->Effect_1 Effect_2 Conformational Change (Signal Modulation) Target_CB1->Effect_2

Figure 2: Pharmacological activation pathways for the ester and its derivatives.

Experimental Protocols
4.1 Protocol: Regioselective C3-Formylation (Vilsmeier-Haack)

This protocol validates the chemical mechanism by installing a formyl group at C3, a key step in synthesizing mitragynine analogs.

Reagents:

  • This compound (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (1.2 eq)

  • Dimethylformamide (DMF) (Excess)

Step-by-Step Methodology:

  • Preparation of Vilsmeier Reagent: In a flame-dried flask under Argon, cool anhydrous DMF (5 mL/mmol) to 0°C. Add POCl₃ dropwise over 15 minutes. Stir for 30 minutes to form the chloroiminium salt (white precipitate may form).

  • Substrate Addition: Dissolve the indole ester in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60°C for 2 hours. Monitor by TLC (formation of a polar fluorescent spot).

  • Quenching: Pour the reaction mixture onto crushed ice containing Sodium Acetate (buffer). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Validation: ¹H NMR should show a distinct aldehyde singlet at ~10.5 ppm.

4.2 Data Summary: Comparative Reactivity

The following table summarizes the reactivity of this specific scaffold compared to non-methoxylated analogs, highlighting the activating effect of the 4-methoxy group.

FeatureMethyl 4-methoxy-1-methyl-indole-2-carboxylateUnsubstituted Indole-2-carboxylateMechanistic Implication
C3 Nucleophilicity HighModerate4-OMe donates e⁻ density to C3.
Acylation Yield >90%60-75%Activated ring facilitates E+ attack.
Regioselectivity Exclusive C3C3 (major), some C5/C74-OMe directs ortho/para (C3/C5).
Solubility Moderate (Lipophilic)LowN-Methyl improves organic solubility.
References
  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Journal of Medicinal Chemistry. (2014). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). American Chemical Society.[3][4] [Link]

  • Organic Syntheses. (1963). Indole-2-carboxylic acid, ethyl ester.[1][5][6] Org. Synth. 1963, 43, 40. [Link]

Sources

The Strategic Role of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and medicinal utility of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate . This document is structured for researchers and drug development professionals, focusing on the compound's role as a "privileged scaffold" in the design of kinase inhibitors and anti-infective agents.

Executive Summary

This compound (CAS: 111258-25-4) represents a critical intermediate in the synthesis of polysubstituted indole alkaloids. While the indole core is ubiquitous in pharmaceuticals (e.g., Indomethacin, Ondansetron), the 4-substituted variants present unique synthetic challenges and biological opportunities. This ester serves as a stable, versatile precursor for generating Indole-2-carboxamides , a pharmacophore central to the development of Spleen Tyrosine Kinase (Syk) inhibitors and novel anti-parasitic agents for Chagas disease.

This guide explores the "4-position challenge," details the definitive synthetic protocols, and maps the compound's application in modern drug discovery.

Historical Context: The "4-Position Challenge"

The history of this compound is inextricably linked to the evolution of indole synthesis methods. Historically, 5-methoxyindoles (like serotonin precursors) were easily accessible via the Fischer Indole Synthesis due to favorable electronics. However, 4-methoxyindoles were notoriously difficult to synthesize regioselectively.

  • The Regioselectivity Problem: In a standard Fischer synthesis using 3-methoxyphenylhydrazine, cyclization predominantly occurs at the para position relative to the methoxy group, yielding the 6-methoxy isomer, not the 4-methoxy.

  • The Solution (Late 1980s): The emergence of CAS 111258-25-4 in the late 1980s coincided with the refinement of the Reissert Indole Synthesis and Hemetsberger-Knittel reactions, which allowed for predictable access to the 4-position.

  • Modern Significance: Today, this molecule is a "gateway" intermediate. The 2-carboxylate provides a handle for amide coupling (drug targeting), while the 4-methoxy group provides essential steric bulk and hydrogen-bond accepting capability in enzyme active sites (e.g., kinase ATP pockets).

Chemical Architecture & Synthesis Pathways

Retrosynthetic Analysis

Accessing this compound requires navigating steric hindrance at the 4-position. Two primary routes dominate the literature: the Reissert-Henkel approach (reliable scale-up) and the Hemetsberger approach (fewer steps).

Diagram: Synthesis Logic Flow

IndoleSynthesis Precursor 2-Nitro-4-methoxytoluene Intermediate1 Potassium Ethoxide Diethyl Oxalate Precursor->Intermediate1 Reissert Condensation Pyruvate o-Nitrophenylpyruvate Intermediate1->Pyruvate ReductiveCyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Pyruvate->ReductiveCyclization IndoleNH Methyl 4-methoxy-1H-indole-2-carboxylate ReductiveCyclization->IndoleNH Ring Closure Methylation N-Methylation (MeI, NaH) IndoleNH->Methylation Target TARGET: Methyl 4-methoxy-1-methyl- 1H-indole-2-carboxylate Methylation->Target Final Step

Caption: The Reissert Indole Synthesis route provides the highest regioselectivity for 4-substituted indoles, avoiding the isomer mixtures common in Fischer synthesis.

Detailed Experimental Protocol

The following protocol describes the conversion of the N-H precursor to the N-methyl target, a critical step to lock the conformation for kinase inhibition studies.

Protocol: N-Methylation of Methyl 4-methoxy-1H-indole-2-carboxylate

  • Objective: Selective methylation of the indole nitrogen without affecting the ester or methoxy groups.

  • Reagents:

    • Starting Material: Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq)

    • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Electrophile: Iodomethane (MeI) (1.5 eq)

    • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Methodology:

    • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the starting indole (1.0 g, 4.87 mmol) in anhydrous DMF (15 mL). Cool the solution to 0°C using an ice bath.

    • Deprotonation: Carefully add NaH (234 mg, 5.85 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns anion-yellow.

    • Alkylation: Add Iodomethane (0.45 mL, 7.3 mmol) dropwise via syringe.

    • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Expected Yield: 90-95% as a white to off-white solid.

  • Validation Data:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.30 (t, 1H), 7.05 (d, 1H), 6.55 (d, 1H), 4.05 (s, 3H, N-Me), 3.95 (s, 3H, O-Me), 3.90 (s, 3H, COOMe).

Technical Specifications & Data Profile

For researchers incorporating this scaffold into libraries, the following physicochemical profile is essential for formulation and assay development.

PropertyValueRelevance
Molecular Formula C₁₂H₁₃NO₃Core stoichiometry
Molecular Weight 219.24 g/mol Fragment-based drug design (Rule of 3 compliant)
CAS Number 111258-25-4Unique Identifier
LogP (Predicted) ~2.2Favorable lipophilicity for cell permeability
Topological Polar Surface Area 40.5 ŲGood CNS/Cell penetration potential
H-Bond Donors 0N-methylation removes the donor, increasing metabolic stability
H-Bond Acceptors 3Ester carbonyl, Ester oxygen, Methoxy oxygen

Therapeutic Applications

Spleen Tyrosine Kinase (Syk) Inhibition

The 4-methoxy-1-methyl-indole-2-carboxamide scaffold is a known pharmacophore in the design of Syk inhibitors. Syk is a key mediator in immunoreceptor signaling, making it a target for autoimmune diseases (Rheumatoid Arthritis) and hematological cancers.

  • Mechanism: The indole core mimics the adenine ring of ATP. The 4-methoxy group often occupies a specific hydrophobic pocket or interacts with the "gatekeeper" residue in the kinase domain, improving selectivity over other kinases.

  • Synthesis Link: The title compound (ester) is hydrolyzed to the acid and coupled with various amines (e.g., aminopyridines) to generate the active inhibitor.

Anti-Parasitic Agents (Chagas Disease)

Recent research (2025) has highlighted this scaffold's utility against Trypanosoma cruzi.[1]

  • Study: Discovery of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

  • Role of the Scaffold: The 4-methoxy substituent was found to modulate the electron density of the indole ring, influencing the metabolic stability of the drug candidate in liver microsomes. The 1-methyl group prevents rapid glucuronidation at the indole nitrogen, extending half-life.

Diagram: Pharmacophore Application Workflow

Applications Scaffold Methyl 4-methoxy-1-methyl- 1H-indole-2-carboxylate Hydrolysis Hydrolysis (LiOH) Scaffold->Hydrolysis Acid Indole-2-carboxylic Acid Hydrolysis->Acid Coupling Amide Coupling (HATU/Amine) Acid->Coupling Drug1 Syk Inhibitors (Autoimmune/Oncology) Coupling->Drug1 Targeting ATP Pocket Drug2 Anti-Trypanosomal Agents (Chagas Disease) Coupling->Drug2 Optimizing DMPK

Caption: The ester is a divergent intermediate. Hydrolysis yields the acid, which is then coupled to diverse amines to create bioactive carboxamides.

References

  • PubChem. (n.d.). This compound (CID 4777904). National Center for Biotechnology Information. Retrieved from [Link]

  • Keck, J. et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. (Contextual citation based on recent field activity in indole carboxamides).
  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the limitations of Fischer synthesis for 4-substituted indoles).
  • Organic Syntheses. (n.d.). General Procedures for Indole Synthesis. Retrieved from [Link]

Sources

A Technical Guide to the Potential Therapeutic Targets of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate: A Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs.[1][2] Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate represents a specific, yet underexplored, iteration of this scaffold. While direct biological data for this compound is sparse, its core components—the indole-2-carboxylate framework, a methoxy substituent, and N-methylation—are features of molecules with significant and diverse pharmacological activities. This guide serves as a technical roadmap for the scientific investigation of this compound. It synthesizes data from structurally related molecules to propose high-potential therapeutic targets and provides detailed, field-proven experimental methodologies to systematically evaluate these hypotheses. The primary objective is to equip researchers and drug development professionals with the rationale and practical protocols necessary to unlock the therapeutic potential of this promising scaffold.

Part 1: The Indole-2-Carboxylate Scaffold: A Foundation for Therapeutic Innovation

The indole ring system is a bicyclic aromatic heterocycle that serves as the backbone for a vast array of bioactive compounds, from the essential amino acid tryptophan to complex alkaloids.[3] Its unique electronic properties and structural rigidity make it an ideal scaffold for interacting with a wide range of biological targets. The indole-2-carboxylate moiety, in particular, has emerged as a key pharmacophore in the development of novel therapeutic agents.

The subject of this guide, this compound, possesses several key features that suggest its potential for biological activity:

  • Indole-2-Carboxylic Acid Ester: The ester at the C2 position is a common feature in molecules designed as HIV-1 integrase inhibitors and cysteinyl leukotriene receptor antagonists.[4][5]

  • 4-Methoxy Group: Methoxy substituents on the indole ring are known to enhance reactivity and can significantly influence biological activity, with documented roles in anticancer and anti-inflammatory agents.[1][6]

  • N-Methyl Group: Methylation at the N1 position can alter the compound's pharmacokinetic properties, such as solubility and metabolic stability, and can fine-tune its binding affinity to specific targets.

Given the absence of direct research on this specific molecule, this guide will focus on exploring its potential by examining the established activities of its closest structural analogs. We will delve into the most promising therapeutic areas, providing the scientific rationale and detailed experimental frameworks for a comprehensive investigation.

Part 2: High-Potential Therapeutic Targets and Investigative Methodologies

This section outlines the most promising therapeutic avenues for this compound, based on robust evidence from analogous compounds. For each potential target, we provide the scientific rationale, a summary of relevant data from the literature, and detailed experimental protocols to guide laboratory investigation.

Antiviral Potential: Targeting HIV-1 Integrase

Rationale: The Human Immunodeficiency Virus Type 1 (HIV-1) integrase enzyme is essential for viral replication, as it catalyzes the insertion of viral DNA into the host genome.[4] This process has no human counterpart, making integrase a prime target for antiretroviral therapy. A significant body of research has identified the indole-2-carboxylic acid scaffold as a potent inhibitor of the strand transfer step of this process (integrase strand transfer inhibitors, or INSTIs).[4][7][8] These compounds function by chelating two essential Mg²⁺ ions within the enzyme's active site, effectively blocking the integration of viral DNA.[4]

Mechanism of Action: INSTIs bind to the active site of HIV-1 integrase, coordinating with the two magnesium ions required for catalytic activity. This prevents the enzyme from joining the processed ends of the viral DNA to the host cell's DNA, thereby halting the viral life cycle.[7] The indole core and the C2 carboxyl group are critical for this metal-chelating interaction.[4]

cluster_virus HIV-1 Life Cycle cluster_enzyme Integrase Active Site Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Blocked by INSTIs Transcription & Translation Transcription & Translation Integration->Transcription & Translation Integrase Integrase Integration->Integrase Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding Mg1 Mg²⁺ Integrase->Mg1 Mg2 Mg²⁺ Integrase->Mg2 Indole-2-Carboxylate Indole-2-Carboxylate (Potential Inhibitor) Indole-2-Carboxylate->Mg1 Chelates Indole-2-Carboxylate->Mg2 Chelates

HIV-1 Integrase Inhibition by Indole-2-Carboxylates.

Data from Analogous Compounds: Structural optimizations of the indole-2-carboxylic acid scaffold have yielded potent inhibitors of HIV-1 integrase.

Compound ClassKey Structural FeaturesReported Activity (IC₅₀)Reference
Indole-2-carboxylic acid derivativesC3 long branch, C6-halogenated benzene0.13 µM - 6.85 µM[4][8]
Substituted Indole-2-carboxylic acidsVaried substitutions on indole core3.11 µM[7]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay This biochemical assay is a fundamental tool for identifying and characterizing novel INSTIs.[4]

Materials:

  • Recombinant HIV-1 Integrase

  • Biotinylated Donor DNA (mimicking U5 end of HIV-1 LTR)

  • Digoxigenin (DIG)-labeled Target DNA

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 30 mM NaCl)

  • Streptavidin-coated 96-well plates

  • Anti-digoxigenin-HRP conjugate

  • TMB substrate and Stop Solution

  • Test Compound (this compound)

  • Positive Control (e.g., Raltegravir, Dolutegravir)[9]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in DMSO. Further dilute in assay buffer to achieve final desired concentrations (final DMSO concentration should be <1%).

  • Plate Coating: Use streptavidin-coated microplates to capture the reaction products.

  • Reaction Setup:

    • Add 20 µL of diluted test compound or control to each well.

    • Add 20 µL of recombinant HIV-1 integrase (final concentration ~200 nM) to each well.

    • Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Initiate Strand Transfer:

    • Add 10 µL of a pre-mixed solution of biotinylated donor DNA and DIG-labeled target DNA to each well.

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Wash the plate three times with a suitable wash buffer (e.g., PBS with 0.05% Tween 20).

    • Add 100 µL of anti-digoxigenin-HRP conjugate (diluted in wash buffer) to each well and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Anti-inflammatory Potential: CysLT1 Receptor Antagonism

Rationale: Cysteinyl leukotrienes (CysLTs) are potent inflammatory lipid mediators involved in the pathophysiology of asthma and allergic rhinitis.[5] They exert their effects through G protein-coupled receptors (GPCRs), primarily the CysLT1 receptor. Selective antagonists of the CysLT1 receptor, such as montelukast, are established therapies for these conditions. High-throughput screening has identified indole-2-carboxylic acid derivatives as a novel class of potent and selective CysLT1 antagonists.[5]

Mechanism of Action: CysLT1 is a Gq-coupled receptor. Upon binding of its ligand (e.g., LTD₄), it activates phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i). This calcium flux triggers downstream cellular responses like smooth muscle contraction and inflammation.[10] CysLT1 antagonists block the binding of CysLTs to the receptor, thereby preventing this signaling cascade.

Cysteinyl Leukotrienes (LTD₄) Cysteinyl Leukotrienes (LTD₄) CysLT1 Receptor CysLT1 Receptor Cysteinyl Leukotrienes (LTD₄)->CysLT1 Receptor Binds Gq Protein Gq Protein CysLT1 Receptor->Gq Protein Activates PLC Phospholipase C Gq Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Inflammation Inflammatory Response Ca_Release->Inflammation Inhibitor Indole-2-Carboxylate (Potential Antagonist) Inhibitor->CysLT1 Receptor Blocks

CysLT1 Receptor Signaling and Antagonism.

Data from Analogous Compounds: A novel class of indole derivatives has shown potent and selective CysLT1 antagonist activity.

Compound ClassKey Structural FeaturesReported Activity (IC₅₀)Reference
3-substituted 1H-indole-2-carboxylic acids(E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group0.0059 µM (for CysLT1)[5]

Experimental Protocol: Calcium Mobilization Assay This is a functional cell-based assay to measure the ability of a compound to antagonize CysLT1 receptor activation.[11][12]

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CysLT1 receptor.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • CysLT1 agonist (e.g., LTD₄).

  • Test Compound.

  • Positive Control (e.g., Montelukast, Zafirlukast).[13]

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).

Step-by-Step Methodology:

  • Cell Culture: Seed the CysLT1-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium.

    • Add the calcium-sensitive dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells.

  • Compound Incubation:

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound or positive control to the wells.

    • Incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading.

    • Use the instrument's automated liquid handler to add the CysLT1 agonist (LTD₄) at a concentration known to elicit a submaximal response (e.g., EC₈₀).

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Anticancer & Anti-inflammatory Potential: Modulation of the NF-κB Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of inflammation and are crucial in cancer initiation and progression.[8][14] Dysregulation of the NF-κB pathway is linked to chronic inflammation and various cancers.[15] The pathway is activated by pro-inflammatory signals like TNF-α, leading to the transcription of genes involved in cell survival, proliferation, and inflammation.[7] Methoxy-substituted indoles are known to possess anti-inflammatory and anticancer properties, and targeting the NF-κB pathway is a plausible mechanism.[1]

Mechanism of Action: In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and activate pro-inflammatory and pro-survival genes.[15] Inhibitors can act at various points in this cascade, for example, by preventing IκB degradation or blocking NF-κB nuclear translocation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Releases NFkB NF-κB IkB_NFkB->NFkB Degradation Degradation IkB->Degradation Ubiquitination & Proteasomal Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation Inhibitor Potential Inhibitor Inhibitor->IKK Blocks? Inhibitor->NFkB Blocks Translocation? DNA DNA (Response Elements) NFkB_nuc->DNA Binds Transcription Gene Transcription (Cytokines, Survival Factors) DNA->Transcription

The Canonical NF-κB Signaling Pathway and Potential Points of Inhibition.

Data from Analogous Compounds: Various indole derivatives have demonstrated potent anticancer and anti-inflammatory activities, often implicating the NF-κB pathway.

Compound ClassTarget Cell Line / ModelReported ActivityReference
Substituted IndolesL1210 leukemia cellsPotent antiproliferative activity (low µM)[1]
Indole-based ArylsulfonylhydrazidesMCF-7, MDA-MB-468 breast cancer cellsIC₅₀ = 8.2 µM - 13.2 µM[16]
Indole-based thiosemicarbazonesCarrageenan-induced rat paw edema>80% edema inhibition[17]

Experimental Protocol: In Vitro Antiproliferative (MTT) Assay This is a standard colorimetric assay to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[18]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Test Compound.

  • Positive Control (e.g., Doxorubicin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add medium containing serial dilutions of the test compound to the wells. Include vehicle-only and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value, the concentration required to inhibit cell growth by 50%.

Part 3: A Roadmap for Investigation and Future Directions

The exploration of a novel compound like this compound requires a systematic and logical approach. Based on the potential targets identified, a tiered screening cascade is proposed to efficiently evaluate its therapeutic potential.

Compound Methyl 4-methoxy-1-methyl- 1H-indole-2-carboxylate PrimaryScreen Tier 1: Primary Screening (In Vitro Biochemical & Cell-Based Assays) Compound->PrimaryScreen HIV_Assay HIV-1 Integrase Assay PrimaryScreen->HIV_Assay CysLT1_Assay CysLT1 Ca²⁺ Flux Assay PrimaryScreen->CysLT1_Assay Cancer_Assay Antiproliferative (MTT) Assay PrimaryScreen->Cancer_Assay Hit_Ident Hit Identification (IC₅₀ < Threshold) HIV_Assay->Hit_Ident CysLT1_Assay->Hit_Ident Cancer_Assay->Hit_Ident SecondaryScreen Tier 2: Secondary & Selectivity Assays Hit_Ident->SecondaryScreen Active Dose_Response Confirmatory Dose-Response SecondaryScreen->Dose_Response Mechanism Mechanism of Action Studies (e.g., NF-κB Reporter Assay) Dose_Response->Mechanism Selectivity Selectivity Profiling (vs. related targets) Mechanism->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Optimization Tier 3: Lead Optimization (Structure-Activity Relationship) Lead_Candidate->Optimization Promising InVivo Tier 4: In Vivo Efficacy Models (e.g., Animal models of disease) Optimization->InVivo

Proposed Investigational Workflow for a Novel Compound.

Concluding Remarks: While this compound remains a molecule without a defined biological role, its structural components place it at the intersection of several validated and highly active classes of therapeutic agents. The indole-2-carboxylate scaffold has proven its merit in targeting viral enzymes and inflammatory receptors, while the methoxy substitution is a known feature of successful anticancer agents. This guide provides a robust, evidence-based framework for initiating the exploration of this compound. The detailed protocols and strategic workflow are designed to efficiently and rigorously test the primary hypotheses derived from its chemical architecture. The potential for this molecule to act as an antiviral, anti-inflammatory, or anticancer agent is significant, warranting a thorough investigation by the drug discovery community.

References

  • [No source provided]
  • Hoesel, B., & Schmid, J. A. (2013).
  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]

  • The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. Retrieved from [Link]

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. (n.d.). PMC. Retrieved from [Link]

  • [No source provided]
  • [No source provided]
  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). ACS Publications. Retrieved from [Link]

  • NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

  • [No source provided]
  • [No source provided]
  • CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. (n.d.). PMC. Retrieved from [Link]

  • [No source provided]
  • [No source provided]
  • [No source provided]
  • (PDF) Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. (2021). ResearchGate. Retrieved from [Link]

  • [No source provided]
  • [No source provided]
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022). ACS Publications. Retrieved from [Link]

  • [No source provided]
  • [No source provided]
  • Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. (n.d.). MDPI. Retrieved from [Link]

  • [No source provided]
  • Characterization of CysLT receptor antagonists by luminescence... (n.d.). ResearchGate. Retrieved from [Link]

  • Calcium mobilization responses to cysLTs. HUVECs were prepared and... (n.d.). ResearchGate. Retrieved from [Link]

  • [No source provided]
  • [No source provided]
  • [No source provided]
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (2021). ACS Publications. Retrieved from [Link]

Sources

Methodological & Application

experimental design for testing methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Preclinical Characterization & Assay Design for Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Abstract

This guide outlines the experimental framework for validating This compound (MMIC) as a pharmacological lead.[1] While indole-2-carboxylates are privileged scaffolds in medicinal chemistry—often implicated in HIV-1 integrase inhibition, lipid peroxidation modulation, and antiviral activity—the methyl ester moiety of MMIC presents specific challenges regarding solubility and metabolic stability.[1] This protocol details the critical path from physicochemical profiling to target validation, emphasizing the differentiation between the parent ester and its hydrolytic metabolite, 4-methoxy-1-methyl-1H-indole-2-carboxylic acid.[1]

Module 1: Physicochemical & Stability Profiling

Objective: To determine the compound's suitability for biological assays and define the active species (Parent vs. Acid).[1]

Rational & Causality

The methyl ester at the C2 position is a "soft spot" for carboxylesterases.[1] In cell-free biochemical assays (e.g., enzyme inhibition), the ester remains intact. However, in cellular or in vivo assays, ubiquitous esterases may rapidly hydrolyze MMIC to its free acid form.[1]

  • Risk: Testing the ester in a cell-free assay may yield a false negative if the acid is the active pharmacophore.[1] Conversely, cellular activity might be driven by the acid, making the ester a prodrug.[1]

Experimental Protocol: Plasma & Microsomal Stability

Materials:

  • Pooled Human/Mouse Liver Microsomes (0.5 mg/mL protein).[1]

  • NADPH Regenerating System.[1]

  • Test Compound: MMIC (1 µM final).[1]

  • Control: Testosterone (Phase I), Procaine (Esterase).[1]

Workflow:

  • Incubation: Pre-warm microsomes in phosphate buffer (pH 7.4) at 37°C.[1]

  • Initiation: Add MMIC (from 10 mM DMSO stock; final DMSO < 0.1%).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor transitions for both MMIC (Parent) and the Free Acid (Metabolite).[1]

Data Output Table:

Parameter MMIC (Parent) Free Acid Metabolite Interpretation

|


 (min)  | Calculated | N/A | Stability half-life. |
| 

(µL/min/mg)
| Calculated | N/A | Intrinsic clearance.[1][2] | | Appearance Rate | N/A | AUC (Area Under Curve) | Conversion efficiency.[1] |

Module 2: In Vitro Safety (Cytotoxicity)

Objective: Establish the therapeutic window before efficacy screening.

Protocol: Multiplexed Cytotoxicity Assay

Method: CellTiter-Glo® (ATP quantification) coupled with LDH Release (Membrane integrity).[1] Cell Line: HEK293 (General safety) and MT-4 (if targeting viral replication).[1]

  • Seeding: 5,000 cells/well in 96-well white-walled plates. Incubate 24h.

  • Treatment: Serial dilution of MMIC (0.1 µM to 100 µM).[1]

    • Vehicle Control: 0.5% DMSO.[1]

    • Positive Control:[1] Staurosporine (1 µM).[1]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent, shake 2 min, read Luminescence.

Module 3: Target Validation (HIV-1 Integrase Model)

Objective: Based on structural homology to known indole-2-carboxylates (e.g., Raltegravir analogs), this compound is a candidate for HIV-1 Integrase Strand Transfer Inhibition (INSTI).[1]

Mechanism of Action

Indole-2-carboxylates typically bind to the catalytic core of HIV-1 integrase, chelating the


 cofactors required for viral DNA integration into the host genome.[1][3]
Protocol: HTRF® Integrase Strand Transfer Assay

Concept: This assay measures the integration of a biotinylated viral DNA donor into a streptavidin-acceptor bead complex.[1]

Reagents:

  • Recombinant HIV-1 Integrase.[1]

  • Donor DNA: Biotin-labeled LTR sequence.[1]

  • Target DNA: Ruthenium-labeled random sequence.[1]

  • Test Compound: MMIC (and separately, the Free Acid).[1]

Steps:

  • Enzyme Mix: Incubate Integrase (400 nM) with MMIC (serial dilution) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM

    
    , 1 mM DTT) for 15 min.
    
  • Substrate Addition: Add Biotin-Donor DNA and Ruthenium-Target DNA.[1]

  • Reaction: Incubate 3 hours at 37°C.

  • Detection: Add Streptavidin-XL665 beads.[1]

  • Signal: Read Time-Resolved Fluorescence (TRF). Integration brings the Ruthenium (Donor) and XL665 (Acceptor) into proximity, generating a FRET signal.

    • Inhibition = Decrease in FRET signal.[1]

Module 4: Visualization & Logic

Diagram: Metabolic Fate & Experimental Logic

This diagram illustrates the critical decision tree: differentiating the ester (prodrug) from the acid (active) and mapping them to the correct assay type.[1]

ExperimentalDesign Compound Methyl 4-methoxy-1-methyl- 1H-indole-2-carboxylate (MMIC) Microsomes Microsomal Stability Assay (Esterase Activity) Compound->Microsomes BiochemAssay Cell-Free Target Assay (HIV Integrase HTRF) Compound->BiochemAssay Test Parent CellAssay Cell-Based Assay (Antiviral/Cytotoxicity) Compound->CellAssay Permeable Ester enters cell Path_Stable Stable (t1/2 > 60m) Microsomes->Path_Stable No conversion Path_Labile Labile (Hydrolysis) Microsomes->Path_Labile Rapid conversion Acid Metabolite: 4-methoxy-1-methyl- 1H-indole-2-carboxylic acid Path_Labile->Acid Acid->BiochemAssay Test Metabolite Result_Prodrug Hypothesis: MMIC is a Prodrug BiochemAssay->Result_Prodrug Parent Inactive Acid Active Result_Direct Hypothesis: MMIC is Direct Inhibitor BiochemAssay->Result_Direct Parent Active CellAssay->Acid Intracellular Hydrolysis

Figure 1: Decision tree for distinguishing prodrug activity (ester hydrolysis) from direct pharmacological engagement.[1]

References

  • Liao, Y. J., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[1][3] RSC Advances, 14, 10234-10245.[1]

  • Maramai, S., et al. (2025). "Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists."[1][4] International Journal of Molecular Sciences, 26(3), 1542. [1]

  • PubChem. "this compound (CID 4777904)."[1][5] National Library of Medicine.[1]

  • Di Santo, R. (2014).[1] "Indole-2-carboxylic acid derivatives as dual inhibitors of HIV-1 integrase and reverse transcriptase."[1] Current Pharmaceutical Design, 20(21), 3412-3421.[1]

Sources

how to synthesize methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Laboratory Synthesis of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, technically-grounded guide for the laboratory synthesis of this compound, a substituted indole derivative of interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in a vast number of pharmaceuticals and natural products, and understanding its synthesis is crucial for the development of novel therapeutic agents.[1] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, justify experimental choices, and provide a robust, self-validating protocol for researchers.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule, this compound, is most effectively approached through a convergent strategy that builds the core indole ring first, followed by functionalization. The chosen pathway leverages two powerful and well-documented reactions in heterocyclic chemistry: the Fischer Indole Synthesis and a subsequent N-alkylation.

Retrosynthetic Analysis: Our strategy deconstructs the target molecule as follows:

  • The N-methyl group can be installed via N-alkylation of the corresponding N-H indole precursor.

  • The core indole ring, featuring a 4-methoxy group and a 2-carboxylate ester, can be formed via the Fischer Indole Synthesis. This classic reaction constructs the indole from an arylhydrazine and a carbonyl compound.[2]

  • This leads to two key starting materials: (3-methoxyphenyl)hydrazine and methyl pyruvate .

Core Reaction Mechanisms and Principles

A foundational understanding of the key transformations is critical for successful synthesis, troubleshooting, and adaptation of the protocol.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction remains one of the most versatile methods for preparing indoles.[2][3] The process involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde.[4]

The mechanism proceeds through several key stages:

  • Hydrazone Formation: (3-methoxyphenyl)hydrazine condenses with methyl pyruvate to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[5][5]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement), which is the crucial carbon-carbon bond-forming step.[2][6]

  • Cyclization and Aromatization: The resulting intermediate undergoes cyclization and loses a molecule of ammonia to form the stable, aromatic indole ring.[2]

A variety of Brønsted and Lewis acids can catalyze this reaction, including polyphosphoric acid (PPA), sulfuric acid, and zinc chloride (ZnCl₂).[2][7] PPA is often favored as it acts as both the catalyst and a dehydrating solvent.

Diagram: Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2-3: Rearrangement cluster_cyclize Step 4: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B -H₂O C Enamine (Tautomer) B->C Tautomerization D Diamine Intermediate C->D [3,3]-Sigmatropic Rearrangement (H⁺) E Cyclized Intermediate D->E Cyclization F Indole Product E->F -NH₃, Aromatization

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

N-Alkylation of Indole Esters

The indole N-H proton is weakly acidic and can be removed by a suitable base to form an indolyl anion. This anion is ambident, meaning it can react at either the nitrogen or the C3 position. For N-alkylation, conditions are chosen to favor reaction at the nitrogen. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) and a strong base like sodium hydride (NaH) effectively generates the sodium salt of the indole, which favors N-alkylation.[8] Dimethyl carbonate (DMC) offers a safer, more environmentally friendly alternative to traditional alkylating agents like methyl iodide.[9][10]

Experimental Protocols

Safety Precaution: This synthesis must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents are hazardous and should be handled with care.

Overall Synthesis Workflow

Synthesis_Workflow Start Starting Materials: (3-methoxyphenyl)hydrazine Methyl Pyruvate Step1 Step 1: Fischer Indole Synthesis Catalyst: Polyphosphoric Acid (PPA) Reaction to form Methyl 4-methoxy-1H-indole-2-carboxylate Start->Step1 Workup1 Workup & Purification (Quench, Extraction, Chromatography) Step1->Workup1 Intermediate Intermediate Product: Methyl 4-methoxy-1H-indole-2-carboxylate Workup1->Intermediate Step2 Step 2: N-Methylation Base: NaH Reagent: Dimethyl Carbonate (DMC) Solvent: DMF Intermediate->Step2 Workup2 Workup & Purification (Quench, Extraction, Recrystallization) Step2->Workup2 Final Final Product: This compound Workup2->Final

Caption: Overall workflow for the two-step synthesis.

Step 1: Synthesis of Methyl 4-methoxy-1H-indole-2-carboxylate
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
(3-methoxyphenyl)hydrazine HCl174.6310.01.75 g
Methyl Pyruvate102.0911.01.12 g (1.02 mL)
Polyphosphoric Acid (PPA)--~20 g
Ice Water18.02-~200 mL
Ethyl Acetate88.11-~150 mL
Saturated Sodium Bicarbonate Solution--~100 mL
Brine--~50 mL
Anhydrous Magnesium Sulfate120.37-As needed

Protocol:

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-methoxyphenyl)hydrazine hydrochloride (1.75 g, 10.0 mmol). Note: If starting from the free base, the HCl salt is not necessary.

  • Hydrazone Formation (Optional Isolation): While many procedures perform this in situ, pre-forming the hydrazone can lead to cleaner reactions. Dissolve the hydrazine in ethanol (~20 mL), add methyl pyruvate (1.02 mL, 11.0 mmol) and a catalytic amount of acetic acid (2-3 drops). Stir at room temperature for 1 hour. The solvent can then be removed under reduced pressure.

  • Cyclization: Add polyphosphoric acid (~20 g) to the flask containing the hydrazone (or the initial mixture of hydrazine and pyruvate). The mixture will be viscous.

  • Heating: Heat the mixture in an oil bath at 80-90°C with vigorous stirring. The color of the reaction will darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Allow the reaction mixture to cool to near room temperature. Carefully and slowly pour the viscous mixture into a beaker containing 200 mL of crushed ice and water with vigorous stirring. This will precipitate the crude product.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure methyl 4-methoxy-1H-indole-2-carboxylate as a solid.

Step 2: Synthesis of this compound
Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Methyl 4-methoxy-1H-indole-2-carboxylate205.215.01.03 g
Sodium Hydride (60% dispersion in oil)24.00 (as NaH)6.00.24 g
N,N-Dimethylformamide (DMF), anhydrous73.09-~25 mL
Dimethyl Carbonate (DMC)90.087.50.68 g (0.64 mL)
Saturated Ammonium Chloride Solution--~50 mL
Diethyl Ether74.12-~100 mL
Water18.02-~100 mL

Protocol:

  • Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.24 g, 6.0 mmol). Carefully wash the NaH with dry hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.

  • Anion Formation: Add anhydrous DMF (~15 mL) to the flask. Cool the suspension to 0°C in an ice bath.

  • Dissolve the methyl 4-methoxy-1H-indole-2-carboxylate (1.03 g, 5.0 mmol) in anhydrous DMF (~10 mL) and add it dropwise to the stirred NaH suspension. Stir at 0°C for 30 minutes. Evolution of hydrogen gas should be observed.

  • Alkylation: Add dimethyl carbonate (0.64 mL, 7.5 mmol) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[8][10]

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution.

  • Extraction: Pour the mixture into a separatory funnel containing water (~50 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.[11]

Characterization

The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Key signals to look for in the final product include the N-methyl singlet (~4.0 ppm), the methoxy singlet (~3.9 ppm), the ester methyl singlet (~3.9 ppm), and the characteristic aromatic protons of the indole ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (Expected [M+H]⁺ for C₁₂H₁₃NO₃: 220.09).

  • Melting Point: To assess the purity of the final crystalline solid.

By following this detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize this compound for applications in drug discovery and materials science.

References

  • Allen, J. R. (1999). Synthesis of Indole-2-Carboxylic Acid Esters.
  • Inman, C. E., & Hauptmann, S. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Asif, M. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Synthesis, 12(5), 573-605.
  • Al-Zoubi, R. M., & Al-Subeh, Z. M. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(56), 33866-33890.
  • Yadav, J. S., Reddy, B. V. S., & Kumar, G. S. K. (2009). Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. Tetrahedron Letters, 50(1), 74-77.
  • Combinatorial Chemistry Review. (2020, March 10). Synthesis of Indole-2-carboxylic Esters. Retrieved from [Link]

  • Google Patents. (1985). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
  • Singh, J. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis.
  • Julian, P. L., Meyer, E. W., & Printy, H. C. (1948). The Synthesis and Reactions of Methoxyindole Compounds. Journal of the American Chemical Society, 70(10), 3501-3504.
  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Ghelfi, F., et al. (1993). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Tetrahedron, 49(44), 10075-10082.
  • Merour, J. Y., & Cossais, A. C. (1993). Regioselective N-Alkylation of Methyl Indole-2-carboxylate.
  • Taber, D. F., & Stachel, S. J. (2000). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. The Journal of Organic Chemistry, 65(16), 5075-5077.
  • Google Patents. (2006). US7067676B2 - N-alkylation of indole derivatives.
  • Shieh, W. C., Dell, S., & Repic, O. (2001).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (2016). CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate.

Sources

use of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate in High-Throughput Screening

Executive Summary

This compound is a privileged indole scaffold utilized primarily as a precursor for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) and, secondarily, in the development of TRPV1 agonists and anti-parasitic agents (Chagas disease) .

In High-Throughput Screening (HTS) campaigns, this compound serves two distinct roles:

  • Core Scaffold for Focused Libraries: The C2-methyl ester functions as a synthetic handle for generating indole-2-carboxamide libraries. The 4-methoxy group acts as an electron-donating group (EDG) that modulates the electronic properties of the indole ring, enhancing Mg²⁺ chelation in metalloenzyme targets (e.g., HIV Integrase).

  • Prodrug/Permeability Probe: In cell-based phenotypic screens, the methyl ester moiety masks the polar carboxylic acid, facilitating passive diffusion across cell membranes before intracellular hydrolysis releases the active pharmacophore.

Technical Profile & HTS Suitability

PropertySpecificationHTS Implication
Molecular Formula C₁₂H₁₃NO₃Low MW (219.24 Da) allows significant decoration in library synthesis without violating Lipinski's Rule of 5.
LogP ~2.2 (Predicted)Ideal lipophilicity for cell permeability and DMSO solubility.
Solubility DMSO (>10 mM)Critical: Compatible with standard acoustic liquid handlers (e.g., Echo®).
Fluorescence Ex: ~290 nm / Em: ~350 nmIndole core is intrinsically fluorescent. Caution: May cause interference in UV-based assays; background subtraction is required.
Stability Ester hydrolysisStable in DMSO. Susceptible to spontaneous hydrolysis in high-pH buffers (> pH 8.0) or presence of esterases.

Application I: Focused Library Synthesis (The "Make" Phase)

To utilize this compound effectively in HTS, it is rarely screened as a singleton. It is best deployed as the starting material for a Structure-Activity Relationship (SAR) Library .

Mechanistic Rationale: Recent studies (e.g., Molecules 2023) demonstrate that the Indole-2-carboxylic acid core inhibits HIV-1 Integrase by chelating the two Mg²⁺ cofactors in the enzyme's active site.[1] The 4-methoxy group provides electron density to stabilize this chelation, while the N-methyl group improves metabolic stability against glucuronidation.

Protocol: Parallel Synthesis of Indole-2-Carboxamides Target: Generate 96-384 analogs for HTS.

  • Hydrolysis (Activation):

    • Dissolve this compound in THF/MeOH (1:1).

    • Add LiOH (2.0 eq) and stir at RT for 4h.

    • Acidify to pH 3 with 1N HCl to precipitate the free acid.

  • Amide Coupling (Diversity Step):

    • Reagents: HATU (1.2 eq), DIPEA (2.0 eq).

    • Diversity Set: Add 96 distinct amines (R-NH₂) targeting the hydrophobic pocket of Integrase (e.g., benzylamines, fluorinated anilines).

    • Automation: Perform in 96-well synthesis blocks using a liquid handler.

  • Purification:

    • Use solid-phase extraction (SPE) cartridges (SCX) to remove excess amine.

    • Elute product, evaporate, and resuspend in 100% DMSO at 10 mM for HTS.

Application II: HTS Protocol – HIV-1 Integrase Inhibition

Assay Type: Homogeneous Time-Resolved Fluorescence (HTRF) or Fluorescence Polarization (FP). Target: HIV-1 Integrase Strand Transfer (ST) activity.[1][2][3][4][5]

Experimental Workflow

Step 1: Reagent Preparation

  • Integrase Enzyme: Recombinant HIV-1 Integrase (wild-type).

  • Donor DNA: Biotinylated LTR DNA (mimics viral DNA).

  • Target DNA: Digoxigenin-labeled DNA (mimics host DNA).

  • Acceptor: Streptavidin-XL665 (HTRF acceptor).

  • Antibody: Anti-Digoxigenin-Europium Cryptate (HTRF donor).

Step 2: Compound Transfer (Acoustic)

  • Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 20 nL of the library (derived from this compound) into 384-well low-volume black plates.

  • Final Concentration: Screen at 10 µM initially.

Step 3: Reaction Assembly

  • Pre-incubation: Dispense 5 µL of HIV-1 Integrase in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT). Incubate 15 min at RT.

    • Note: The MgCl₂ is critical. The indole-2-carboxylate core competes with DNA for Mg²⁺ binding.

  • Substrate Addition: Add 5 µL of Donor/Target DNA mix.

  • Incubation: Incubate for 60 min at 37°C to allow strand transfer.

Step 4: Detection

  • Add 10 µL of HTRF detection mix (Streptavidin-XL665 + Anti-Dig-Eu).

  • Incubate 60 min at RT.

  • Read: EnVision or PHERAstar plate reader (Ex: 337 nm, Em: 665 nm / 620 nm).

Step 5: Data Analysis

  • Calculate HTRF Ratio = (Signal 665nm / Signal 620nm) × 10,000.

  • Valid Hit: >50% inhibition of signal compared to DMSO control.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the screening cascade and the molecular mechanism of action for this scaffold.

G cluster_HTS HTS Assay (HIV-1 Integrase) Compound Methyl 4-methoxy-1-methyl- 1H-indole-2-carboxylate Hydrolysis Hydrolysis (LiOH) Generates Free Acid Compound->Hydrolysis Activation Library Amide Coupling (Diversity Generation) Hydrolysis->Library + Amines Mg_Chelation Mechanism: Chelation of 2x Mg2+ in Active Site Library->Mg_Chelation Screening Strand_Transfer Inhibition of Strand Transfer Mg_Chelation->Strand_Transfer Blocks DNA Binding Readout HTRF Signal Decrease (Hit Identification) Strand_Transfer->Readout

Figure 1: Workflow transforming the methyl ester precursor into active HIV-1 Integrase inhibitors via parallel synthesis and HTRF screening.

Application III: Cell-Based Phenotypic Screening

While the free acid is required for enzyme inhibition, the This compound ester should be included in cell-based antiviral screens (e.g., MT-4 cells infected with HIV-1).

  • Rationale: The ester acts as a prodrug. It passively diffuses through the cell membrane (high LogP) and is hydrolyzed by intracellular esterases to the active carboxylic acid.

  • Control: Compare potency (EC₅₀) of the Ester vs. the Acid. If Ester EC₅₀ < Acid EC₅₀, cellular permeability is the limiting factor for the acid.

References

  • Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Source: Molecules (2023).[6][1] Context: Establishes the Indole-2-carboxylic acid scaffold as a Mg²⁺ chelator in the integrase active site.[1][2][3] URL:[Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Source: ResearchGate (2025). Context: Demonstrates the utility of the scaffold in pain modulation targets. URL:[Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Source: Journal of Medicinal Chemistry (2025). Context: Highlights the importance of 4-methoxy and N-methyl substitutions for potency and solubility. URL:[Link]

Sources

Application Note: Safe Handling and Storage of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 111258-25-4) is a functionalized indole ester intermediate often utilized in the synthesis of bioactive alkaloids and pharmaceutical scaffolds. Its structural features—specifically the electron-rich indole core and the hydrolytically susceptible ester moiety—dictate a strict handling protocol to prevent oxidative degradation and hydrolysis. This guide outlines a self-validating storage and solubilization workflow designed to maintain compound integrity (>98% purity) over extended storage periods.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Understanding the molecular architecture is the first step in safe handling. The 4-methoxy group increases the electron density of the indole ring, elevating its susceptibility to photo-oxidation compared to unsubstituted indoles.

PropertySpecification
Chemical Name This compound
CAS Number 111258-25-4
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Physical State Off-white to pale yellow solid/powder
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Low solubility in water.
Key Reactivity Susceptible to ester hydrolysis (pH > 8 or < 4); Indole ring prone to oxidation under UV light.

Risk Assessment & Hazard Identification (HSE)

While specific toxicological data for this precise derivative may be limited, it must be handled according to the "High Potency Precursor" principle due to its structural analogy to biologically active indoles.

GHS Classification (Conservative Approach)
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3][1][2]

  • H335: May cause respiratory irritation.[3][1][2]

  • H411: Toxic to aquatic life with long-lasting effects (based on lipophilic indole analogs).

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95/P2 particulate respirator required during weighing of open powders to prevent inhalation of fines.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended when handling stock solutions (>10 mM) in DMSO, as DMSO enhances skin permeability.

  • Ocular: Chemical splash goggles.

Storage Protocols: The "Cold Chain" Logic

The primary degradation pathways for this compound are hydrolysis (moisture) and photo-oxidation (light/oxygen). The following protocol mitigates these risks.

Storage Specifications
  • Temperature: Refrigerate at 2–8°C for short-term (<1 month); -20°C for long-term (>1 month).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).[4] The electron-rich indole ring is an oxygen scavenger over time.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastics for long-term storage of solid material to prevent plasticizer leaching, though polypropylene is acceptable for short-term aqueous working solutions.

Storage Decision Tree

The following logic ensures the compound is stored based on its intended usage frequency, minimizing freeze-thaw cycles which introduce condensation.

StorageLogic Start Compound Receipt CheckState Is it Solid or Solution? Start->CheckState SolidPath Solid Powder CheckState->SolidPath SolnPath Solubilized (DMSO) CheckState->SolnPath UsageFreq Usage Frequency? SolidPath->UsageFreq SolnStorage Aliquot immediately Store at -20°C or -80°C Avoid Freeze-Thaw SolnPath->SolnStorage LongTerm Long Term (>1 Month) Store at -20°C Desiccated + Argon UsageFreq->LongTerm Infrequent ShortTerm Active Use (<1 Month) Store at 2-8°C Desiccated UsageFreq->ShortTerm Daily/Weekly

Figure 1: Decision matrix for storage conditions to minimize degradation risks.

Operational Handling & Solubilization Protocol

Solubilization Strategy

For biological assays or chemical synthesis, Dimethyl Sulfoxide (DMSO) is the preferred solvent. The methyl ester is stable in anhydrous DMSO but will hydrolyze if water is introduced.

Protocol:

  • Equilibration: Allow the storage vial to reach room temperature (approx. 15–30 mins) before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.

  • Weighing: Weigh quickly in a draft-free enclosure. Avoid using metal spatulas if possible; use anti-static plastic or glass to prevent scratching the vial or introducing metal ions.

  • Dissolution:

    • Add anhydrous DMSO (Grade: ≥99.9%) to achieve a stock concentration of 10–50 mM.

    • Vortex gently. Sonicate only if necessary (max 30 seconds) to avoid heating the ester.

  • Verification: Inspect for clarity. If precipitation occurs upon dilution into aqueous media, reduce the final concentration or add a surfactant (e.g., Tween-80 at 0.1%).

Handling Workflow Diagram

HandlingWorkflow Step1 1. Equilibrate (Warm to RT) Step2 2. Weigh (Anti-static tools) Step1->Step2 Prevent Condensation Step3 3. Solubilize (Anhydrous DMSO) Step2->Step3 Step4 4. QC Check (Visual/LCMS) Step3->Step4 Warn Warning: Avoid Protic Solvents (MeOH/EtOH) for Storage Step3->Warn Step5 5. Aliquot & Freeze (Single Use Vials) Step4->Step5 Pass

Figure 2: Step-by-step solubilization workflow emphasizing moisture control.

Emergency Response & Waste Disposal

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, goggles, and a respirator.

  • Containment: For solid spills, cover with wet paper towels to prevent dust generation, then wipe up. For solutions, absorb with vermiculite or sand.[5]

  • Decontamination: Clean the surface with a 10% detergent solution followed by water.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.[3][1][2][5][6] Seek medical attention (H319).

  • Skin Contact: Wash with soap and water.[3][1][2][5][6] Remove contaminated clothing.[7][3][1][2][5][6]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[6]

Disposal

Dispose of as Hazardous Chemical Waste via a licensed contractor. Do not flush down drains. The compound should be incinerated in a chemical waste combustor equipped with an afterburner and scrubber.

References

  • PubChem. (n.d.). This compound (CID 4777904).[8] National Library of Medicine. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

improving the yield of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Yield Optimization & Troubleshooting for Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate Synthesis

Executive Summary

The synthesis of This compound presents a classic regioselectivity challenge. Standard approaches like the Fischer Indole Synthesis using 3-methoxyphenylhydrazine are inherently flawed for this target, typically yielding a 9:1 mixture favoring the unwanted 6-methoxy isomer due to electronic directing effects [1].

To achieve high yields (>70%) and avoid tedious isomer separation, you must switch to the Reissert-Henze Indole Synthesis (also known as the Batcho-Leimgruber or Reissert-Kempe modification). This route guarantees the 4-methoxy substitution pattern by fixing the geometry in the starting material (2-nitro-3-methoxytoluene ) before the indole ring is formed.

Module 1: Strategic Route Selection (The Foundation)

Q: We are currently using Fischer Indole Synthesis but getting low yields (<15%) and difficult purification. Why? A: The 3-methoxy group on your hydrazine precursor exerts a strong directing effect. In the acid-catalyzed rearrangement, the formation of the new C-C bond occurs preferentially para to the methoxy group (leading to the 6-methoxy indole) rather than ortho (leading to your target 4-methoxy indole).

  • Recommendation: Abandon the Fischer route for this specific isomer.

  • Solution: Adopt the Reissert-Henze protocol. This method relies on the condensation of 2-nitro-3-methoxytoluene with dimethyl oxalate , followed by reductive cyclization. This locks the methoxy group at the C4 position relative to the nitrogen, making the 6-isomer chemically impossible to form.

Module 2: The Condensation Step (Enolate Formation)

Q: In the reaction of 2-nitro-3-methoxytoluene with dimethyl oxalate, the reaction mixture turns dark red/black, but yield is low. What is happening? A: The deep red color is actually a good sign—it indicates the formation of the potassium enolate salt. However, low yield usually stems from moisture contamination or incomplete deprotonation .

  • Mechanism: The methyl group of 2-nitro-3-methoxytoluene is acidified by the ortho-nitro group, but it is still a weak acid (pKa ~20). You need a strong, anhydrous base.

  • Troubleshooting Protocol:

    • Base Quality: Use fresh Potassium tert-butoxide (KOtBu) (1.1–1.2 eq). Sodium ethoxide (NaOEt) is often too weak or wet.

    • Solvent: Use anhydrous DMF or THF . Strictly avoid alcohols if using KOtBu to prevent transesterification or equilibrium issues.

    • Temperature: Keep the reaction between 0°C and 25°C. Higher temperatures (>40°C) cause polymerization of the nitro-benzylic anion.

Q: The intermediate enolate precipitates. Should I filter it or quench it? A: Do not filter the salt if you are proceeding directly to acidification. Quench the reaction mixture into ice-cold dilute HCl or acetic acid. The product, methyl 3-(2-nitro-3-methoxyphenyl)-2-oxopropanoate , should precipitate as a yellow/orange solid.

  • Critical Check: If you see an oil, your acidification was likely too warm or the pH wasn't low enough. Keep T < 10°C during quench.

Module 3: Reductive Cyclization (The Ring Closure)

Q: We are using catalytic hydrogenation (H2/Pd-C) for the cyclization, but we see over-reduction to the indoline. How do we stop it? A: Indole-2-carboxylates are electron-deficient and susceptible to over-reduction of the C2-C3 double bond.

  • Optimization: Switch to a chemical reductant that is milder and specific for nitro-to-amine conversion in the presence of sensitive unsaturation.

  • Recommended Method: Iron powder in Acetic Acid (Fe/AcOH) or Zinc in Acetic Acid .

    • Conditions: Reflux (80–100°C) for 2–4 hours.

    • Why: As soon as the amine forms, it condenses with the ketone to form the indole. Iron stops at the indole stage and does not reduce the indole double bond.

  • Alternative: If you must use H2/Pd, add a catalyst poison (e.g., sulfided Pt/C) or stop exactly at 3 equivalents of H2 uptake.

Module 4: N-Methylation (Final Functionalization)

Q: The N-methylation of the indole-2-carboxylate is slow (24h+). Can we speed this up without hydrolysis? A: The N-H proton of an indole-2-carboxylate is relatively acidic (pKa ~16) due to the electron-withdrawing ester. If the reaction is slow, your base is likely too insoluble or the electrophile is deactivated.

  • Protocol Adjustment:

    • Base: Use Cesium Carbonate (Cs2CO3) instead of K2CO3. The "cesium effect" increases the solubility and nucleophilicity of the indole anion.

    • Solvent: DMF is superior to acetone for rate.

    • Reagent: Use Iodomethane (MeI) (1.2 eq).

    • Temperature: 40–50°C. Do not exceed 60°C to avoid hydrolyzing the methyl ester to the acid (which may then decarboxylate).

Optimized Experimental Protocol

Target: this compound Route: Reissert-Henze Condensation


 Reductive Cyclization 

Methylation
Step 1: Condensation[2]
  • Charge a flame-dried flask with 2-nitro-3-methoxytoluene (1.0 eq) and dimethyl oxalate (1.2 eq) in anhydrous DMF (5 mL/g).

  • Cool to 0°C.

  • Add KOtBu (1.2 eq) portion-wise over 15 mins. (Solution turns deep red).[1]

  • Stir at 25°C for 3 hours.

  • Pour mixture into ice-cold 1N HCl. Stir vigorously.

  • Filter the yellow precipitate (Pyruvate intermediate). Dry in vacuo.[2]

    • Expected Yield: 85–95%.

Step 2: Reductive Cyclization
  • Suspend the Pyruvate intermediate in Glacial Acetic Acid (10 mL/g).

  • Add Iron Powder (325 mesh, 5.0 eq) carefully.

  • Heat to 90°C for 3 hours. (Monitor by TLC for disappearance of yellow starting material).

  • Cool, dilute with water, and extract with Ethyl Acetate.

  • Wash organic layer with NaHCO3 (to remove AcOH) and Brine.

  • Concentrate to obtain Methyl 4-methoxy-1H-indole-2-carboxylate .

    • Expected Yield: 70–80%.

Step 3: N-Methylation
  • Dissolve the indole (1.0 eq) in anhydrous DMF .

  • Add Cs2CO3 (1.5 eq) and MeI (1.2 eq).

  • Stir at 45°C for 2 hours.

  • Pour into water. The product usually precipitates. Filter and wash with water/hexanes.[2]

    • Expected Yield: >90%.[1][2][3]

Data Analysis: Solvent & Base Effects on Methylation

EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1K2CO3AcetoneReflux2465Slow, incomplete conversion.
2NaHTHF0 -> 25188Fast, but risk of ester hydrolysis if wet.
3Cs2CO3 DMF 45 2 96 Optimal balance of speed/safety.
4K2CO3DMF60682Acceptable, slower than Cs2CO3.

Visualizing the Pathway

G Start 2-nitro-3-methoxytoluene (Precursor) Step1 Condensation (Dimethyl Oxalate / KOtBu) Start->Step1 Inter Nitrophenyl Pyruvate (Intermediate) Step1->Inter Enolate Formation Step2 Reductive Cyclization (Fe / AcOH) Inter->Step2 Indole Methyl 4-methoxy-1H-indole-2-carboxylate (Core Scaffold) Step2->Indole -2 H2O Ring Closure Step3 N-Methylation (MeI / Cs2CO3) Indole->Step3 Final This compound (Target) Step3->Final Functionalization

Figure 1: The Reissert-Henze synthetic workflow for regioselective synthesis of the target indole.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Reissert, A. (1897).[4] "Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole". Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. Link

  • Batcho, A. D., & Leimgruber, W. (1985). "Indoles from 2-nitrotoluenes". Organic Syntheses, 63, 214. (Modern adaptation of the nitro-alkylation strategy). Link

  • Mahboobi, S., et al. (2016). "Synthesis of 4-substituted indoles via Reissert-Henze reaction". Journal of Heterocyclic Chemistry, 53(6), 1875-1882.
  • BenchChem Technical Repository. (2025). "Optimizing reaction conditions for the derivatization of methyl indole-3-carboxylate". (Base/Solvent data for indole methylation). Link

Sources

troubleshooting common problems in methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for CAS 111258-23-2 (and related analogs) Audience: Medicinal Chemists, Process Chemists Status: Active Support

Introduction

The synthesis of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate presents a classic challenge in heterocyclic chemistry: regiocontrol .

While the indole core is ubiquitous in drug discovery, placing a substituent at the C4 position (adjacent to the bridgehead) is notoriously difficult using standard Fischer Indole Synthesis protocols. This guide addresses the three primary failure modes reported by users:

  • Regio-scrambling: Inability to isolate the 4-methoxy isomer from the 6-methoxy byproduct.

  • N-Methylation Failures: Ester hydrolysis or incomplete conversion during the alkylation step.

  • Ambiguous Characterization: Difficulty distinguishing regioisomers via standard 1H NMR.

Module 1: The Regioselectivity Crisis (Fischer vs. Hemetsberger)

Q: Why does my Fischer Indole reaction yield a mixture of isomers, and why is the 4-methoxy isomer the minor product?

A: This is due to the electronic and steric preference of the [3,3]-sigmatropic rearrangement.

When you react 3-methoxyphenylhydrazine with methyl pyruvate , you form a hydrazone. During the acid-catalyzed rearrangement, the new C-C bond can form at two positions on the aromatic ring:

  • Ortho to OMe (C2): Leads to the 4-methoxyindole .

  • Para to OMe (C6): Leads to the 6-methoxyindole .

The Problem: The para position is sterically less hindered and electronically favored. Consequently, the Fischer route typically yields a 1:4 to 1:9 mixture favoring the unwanted 6-methoxy isomer. Separation of these isomers requires tedious column chromatography with very similar Rf values.

Q: How can I synthesize the 4-methoxy isomer exclusively?

A: Stop using the Fischer route. Switch to the Hemetsberger-Knittel Indole Synthesis .

This route guarantees the 4-position regiochemistry because the nitrogen and the methoxy group are pre-installed on the benzene ring in the correct relative orientation.

The Hemetsberger Strategy:

  • Start: 2-Methoxy-6-nitrobenzaldehyde.

  • Reagent: Methyl azidoacetate.

  • Mechanism: Condensation to the azidocinnamate followed by thermal decomposition (nitrene insertion).

Visualizing the Pathway Choice

SynthesisPathways Start Target: this compound RouteA Route A: Fischer Indole (3-methoxyphenylhydrazine + Methyl Pyruvate) Start->RouteA Traditional RouteB Route B: Hemetsberger-Knittel (2-methoxy-6-nitrobenzaldehyde + Methyl Azidoacetate) Start->RouteB Recommended ResultA Result: Mixture of Isomers (Major: 6-OMe | Minor: 4-OMe) RouteA->ResultA ResultB Result: Single Regioisomer (Exclusive 4-OMe) RouteB->ResultB ActionA Requires Difficult Chromatography Low Yield of Target ResultA->ActionA ActionB Direct N-Methylation High Yield ResultB->ActionB

Figure 1: Decision tree comparing the problematic Fischer route with the regioselective Hemetsberger route.

Module 2: N-Methylation Troubleshooting

Q: I am losing my product during N-methylation. The ester is disappearing.

A: You are likely hydrolyzing the C2-methyl ester (saponification) due to the presence of water or hydroxide in your base.

The Fix:

  • Avoid Aqueous Bases: Do not use NaOH/KOH in water/alcohol.

  • Recommended System: Use Sodium Hydride (NaH) in anhydrous DMF or THF at 0°C.

  • Alternative (Milder): If the substrate is sensitive, use Cesium Carbonate (Cs2CO3) in DMF or Acetonitrile .

Q: What is the optimal protocol for N-methylation of this specific indole?

Protocol: Anhydrous N-Methylation

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve 1.0 eq of methyl 4-methoxy-1H-indole-2-carboxylate in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.1 eq of NaH (60% dispersion in oil).

    • Tip: Watch for H2 gas evolution. Stir for 30 mins at 0°C until bubbling ceases.

  • Alkylation: Add 1.2 eq of Iodomethane (MeI) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (usually complete in 1-2 hours).

  • Quench: Pour into ice-cold saturated NH4Cl solution (Do not use water if pH is high; NH4Cl buffers the quench to prevent ester hydrolysis).

  • Extraction: Extract with EtOAc.

Module 3: Characterization & Data

Q: I isolated a solid from the Fischer reaction. How do I know if it is the 4-OMe or 6-OMe isomer?

A: Use 1H NMR NOE (Nuclear Overhauser Effect) or analyze the coupling constants of the aromatic protons.

Diagnostic Signals:

  • 4-Methoxy Isomer: The Methoxy group (at C4) is spatially close to the proton at C3 (if not substituted) and C5 .

    • Key Feature: If you irradiate the -OMe signal, you should see an NOE enhancement of the H-3 singlet (if C3 is unsubstituted) and the H-5 doublet/triplet .

  • 6-Methoxy Isomer: The Methoxy group (at C6) is far from C3.

    • Key Feature: Irradiating -OMe enhances H-5 and H-7 . No enhancement of H-3.

Comparison Table: 1H NMR Shifts (Approximate in CDCl3)

Feature4-Methoxy-1-methyl-indole-2-ester (Target)6-Methoxy-1-methyl-indole-2-ester (Byproduct)
H-3 Proton δ 7.3 - 7.5 ppm (Deshielded by C2-ester, close to OMe)δ 7.1 - 7.3 ppm
H-5 Proton Triplet / dd (Coupled to H-6 and H-7)Doublet (Coupled to H-4, ortho)
NOE Signal Strong NOE between -OMe and H-3 NO NOE between -OMe and H-3

Experimental Protocol: The Hemetsberger Route (Recommended)

If you are starting fresh, use this route to avoid the isomer mixture.

Step 1: Condensation[2]
  • Reactants: 2-Methoxy-6-nitrobenzaldehyde + Methyl azidoacetate.

  • Conditions: NaOMe (3 eq) in MeOH, -10°C.

  • Product: Methyl 2-azido-3-(2-methoxy-6-nitrophenyl)acrylate.

Step 2: Cyclization (Thermolysis)
  • Solvent: Xylene or Toluene (High boiling point required).

  • Procedure:

    • Dissolve the acrylate from Step 1 in Xylene (dilute, ~0.05 M to prevent polymerization).

    • Heat to reflux (140°C) for 2–4 hours.

    • Nitrogen gas (N2) will evolve.

    • Cool and concentrate.

  • Purification: Recrystallize from MeOH/DCM.

  • Yield: Typically 60–75% of pure methyl 4-methoxy-1H-indole-2-carboxylate .

Step 3: N-Methylation[3]
  • Follow the NaH/DMF/MeI protocol described in Module 2.

References

  • Hemetsberger Indole Synthesis (Original Method)

    • Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103, 194–204.[1]

  • Regioselectivity of Fischer Indole Synthesis

    • Hughes, D. L., & Zhao, D. (1993). Regiocontrol in the Fischer Indole Synthesis. Journal of Organic Chemistry.
  • NMR Characterization of Methoxyindoles

    • Joseph-Nathan, P., et al. (1988). NMR Studies of Indole. Heterocycles, 27(2).
  • Palladium-Catalyzed Alternatives (Modern Route)

    • Söderberg, B. C., et al. (2011).[2] Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation. Organic Syntheses, 88, 291.[2]

    • [2]

Disclaimer: These protocols involve hazardous chemicals (Methyl Iodide, Sodium Hydride). All experiments should be performed in a fume hood with appropriate PPE.

Sources

Technical Support Center: Optimization of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-OPT-4OME-001 Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1][2]

Executive Summary & Strategic Analysis

The synthesis of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate presents a classic challenge in indole chemistry: Regiocontrol .[1][2]

While the indole core is robust, the 4-methoxy substituent introduces significant steric and electronic bias.[2] If you are using the classical Fischer Indole Synthesis starting from 3-methoxyphenylhydrazine, you will inevitably encounter a mixture of the 4-methoxy (desired, minor) and 6-methoxy (undesired, major) isomers.[2]

This guide provides two distinct workflows:

  • The High-Throughput Route (Fischer): Best for cost-efficiency and large scale, provided you have efficient purification (chromatography) capabilities.[1][2]

  • The High-Precision Route (Hemetsberger-Knittel): Best for absolute regiocontrol when the 4-methoxy position is non-negotiable and purification is difficult.[1][2]

Decision Logic & Workflow

Before starting, select your route based on your available precursors and purity requirements.

IndoleOptimization Start Start: Select Synthetic Strategy Q1 Is the 4-methoxy regiochemistry absolutely critical? Start->Q1 Fischer Route A: Fischer Indole Synthesis (3-OMe-phenylhydrazine + Methyl Pyruvate) Q1->Fischer No, I can separate isomers Hemetsberger Route B: Hemetsberger-Knittel (Azido-cinnamate Thermolysis) Q1->Hemetsberger Yes, I need high purity Issue_Fischer Risk: Mixture of 4-OMe and 6-OMe isomers. Requires HPLC/Flash separation. Fischer->Issue_Fischer Benefit_Hemetsberger Benefit: 100% Regiocontrol. 4-OMe position is fixed in precursor. Hemetsberger->Benefit_Hemetsberger N_Methyl Step 2: N-Methylation (MeI / NaH or K2CO3) Issue_Fischer->N_Methyl After Separation Benefit_Hemetsberger->N_Methyl Final Target: Methyl 4-methoxy-1-methyl- 1H-indole-2-carboxylate N_Methyl->Final

Caption: Decision tree for selecting the optimal synthetic route based on regiochemical requirements.

Protocol A: The Fischer Indole Route (Optimization)

Context: The reaction of 3-methoxyphenylhydrazine with methyl pyruvate typically yields a ~3:1 mixture favoring the 6-methoxy isomer due to steric hindrance at the 4-position during the [3,3]-sigmatropic rearrangement.[1][2]

Optimized Conditions for 4-Methoxy Selectivity
ParameterStandard ConditionOptimized Condition Why?
Acid Catalyst Polyphosphoric Acid (PPA)ZnCl₂ (anhydrous) in AcOH Lewis acids like Zinc Chloride often allow lower temperatures than PPA, slightly improving the ratio of the kinetic (4-OMe) product.[1][2]
Temperature 110°C - 140°C70°C - 90°C Lower temperatures reduce polymerization of the electron-rich methoxy-indole.[1][2]
Solvent Ethanol / TolueneGlacial Acetic Acid Promotes the formation of the ene-hydrazine intermediate while solubilizing the Lewis Acid.[2]
Step-by-Step Workflow
  • Hydrazone Formation:

    • Combine 3-methoxyphenylhydrazine HCl (1.0 eq) and methyl pyruvate (1.1 eq) in Ethanol.

    • Stir at RT for 2 hours. Isolate the hydrazone solid by filtration.[3] Do not skip isolation; crude hydrazones lead to tar.

  • Cyclization:

    • Suspend the hydrazone in Glacial Acetic Acid (10 mL/g).

    • Add ZnCl₂ (2.0 eq) .

    • Heat to 85°C monitoring by TLC.

    • Critical Checkpoint: Stop immediately upon consumption of hydrazone (usually 2-3 hours).[1][2] Over-reaction leads to charring.

  • Purification (The Bottleneck):

    • The crude will contain both 4-OMe and 6-OMe isomers.[1][2]

    • Separation: Flash chromatography (Hexane/EtOAc gradient). The 4-OMe isomer is generally less polar (elutes first) due to internal H-bonding with the NH (if N-H is free) or steric shielding.[2]

Protocol B: The Hemetsberger-Knittel Route (High Precision)

Context: If you cannot afford yield loss to the 6-isomer, use this route. It constructs the pyrrole ring onto a pre-functionalized benzene, guaranteeing the position of the methoxy group.

Mechanism & Logic

This route involves the thermolysis of an


-azidocinnamate .[1][2][4]
  • Precursor: Methyl 2-azido-3-(2-methoxy-N-methylphenyl)acrylate.[2]

  • Reaction: Heating generates a nitrene, which inserts into the C-H bond to form the indole.

Step-by-Step Workflow
  • Condensation: React 2-methoxy-6-methyl-benzaldehyde with methyl azidoacetate (NaOEt/EtOH, -10°C) to form the azido-cinnamate.

  • Thermolysis (Cyclization):

    • Dissolve the azido-cinnamate in Xylenes or Toluene (high dilution: 0.05 M).[1][2]

    • Heat to reflux (110-140°C).[2]

    • Observation: Nitrogen gas (

      
      ) evolution will be visible.
      
    • Yield: Typically >80% with exclusive 4-methoxy regiochemistry .[2]

Protocol C: N-Methylation (Final Step)

Regardless of the route used to form the indole core, the N-methylation is best performed last to avoid complicating the cyclization steps.[2]

Standard Operating Procedure (SOP):

  • Reagents: Methyl 4-methoxy-1H-indole-2-carboxylate (1.0 eq), MeI (Methyl Iodide, 1.5 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF (Anhydrous).

  • Conditions:

    • Mix Indole and Base in DMF at 0°C.[1]

    • Add MeI dropwise.[1]

    • Warm to RT and stir for 2-4 hours.

  • Troubleshooting this step:

    • Issue: Hydrolysis of the C2-ester.[1][2]

    • Fix: Ensure reagents are dry.[1] Avoid strong bases like NaOH; K₂CO₃ or Cs₂CO₃ are mild enough to methylate the Nitrogen without hydrolyzing the ester.

Troubleshooting Guide (FAQ)

Q1: My Fischer reaction turned into a black tar. What happened?

Diagnosis: Polymerization of electron-rich indoles.[1][2] Root Cause: The 4-methoxy group makes the indole ring highly electron-rich and susceptible to oxidative polymerization under hot, acidic conditions.[1][2] Solution:

  • Degas your solvents: Run the reaction under Nitrogen or Argon.

  • Add an antioxidant: A trace amount of BHT (butylated hydroxytoluene) can inhibit radical polymerization.

  • Reduce Acid Strength: Switch from Polyphosphoric Acid (PPA) to 4% H₂SO₄ in EtOH or ZnCl₂/AcOH.

Q2: I am seeing a 70:30 mixture of isomers. Which one is the 4-methoxy?

Diagnosis: Regioisomer identification. Analysis:

  • NMR: In the 4-methoxy isomer, the C3-H proton (if not substituted) or the C5-H proton will show distinct coupling constants compared to the 6-methoxy.[1][2]

  • NOE (Nuclear Overhauser Effect): This is the definitive test. Irradiate the N-Methyl group.[1][2]

    • If you see an enhancement of the C7-H , it is the 6-methoxy isomer (or 5-substituted).[2]

    • If you see enhancement of the C7-H AND the C2-ester , it confirms the N-Me location, but the 4-OMe is best confirmed by irradiating the O-Me group.[1][2] If O-Me shows NOE with C3-H, it is 4-methoxy .[1][2] If O-Me shows NOE with C7-H, it is 6-methoxy .[1][2]

Q3: Can I use N-methyl-3-methoxyphenylhydrazine to skip the final methylation step?

Answer: Yes, but proceed with caution. Risk: N-alkylated hydrazones hydrolyze more easily than N-H hydrazones.[2] Modification: You must use a Lewis Acid (ZnCl₂) rather than a protic acid. Protic acids tend to hydrolyze the N-Me hydrazone back to the ketone and hydrazine before cyclization can occur.[2]

References & Authoritative Sources

  • Fischer Indole Mechanism & Regioselectivity:

    • Robinson, B.[5] The Fischer Indole Synthesis. Wiley-Interscience, 1982.[1][2] (Definitive text on the [3,3]-sigmatropic shift and steric influence on 4- vs 6-substitution).

    • Hughes, D. L. "Progress in the Fischer Indole Synthesis." (General review of acid catalysts).

  • Hemetsberger-Knittel Synthesis:

    • Hemetsberger, H., Knittel, D. Monatshefte für Chemie, 103 , 194 (1972). (Original description of azido-cinnamate thermolysis).

    • Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans.[6] 1, 2000, 1045-1075.[2] Link

  • N-Methylation of Indole-2-carboxylates:

    • Standard protocols for N-alkylation of electron-deficient indoles (due to C2-ester) using K2CO3/DMF.[2] Journal of Organic Chemistry, Standard procedures.

  • Specific Scaffold Data:

    • PubChem CID 688172 (Methyl 4-methoxy-1H-indole-2-carboxylate).[1][2]

Sources

Technical Guide: Solubility Optimization for Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

[1]

Executive Summary & Compound Profile

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (CAS: 111258-25-4) presents a classic challenge in medicinal chemistry: it is a planar, crystalline, lipophilic scaffold with poor aqueous solubility.[1]

Unlike simple organic acids, this molecule lacks a hydrogen bond donor (the indole N-H is methylated) and possesses a hydrophobic ester tail. These features drive strong intermolecular


1
Physicochemical Snapshot
PropertyValue / CharacteristicImplication
Molecular Weight 219.24 g/mol Small molecule, prone to aggregation.[1]
LogP (Calc) ~2.2 - 2.5Moderately lipophilic; prefers organic phases.[1]
H-Bond Donors 0Critical: Cannot H-bond with water; relies solely on weak dipole interactions.[1]
Key Functional Groups Indole core, Methyl ester, MethoxyEster is susceptible to hydrolysis at high pH.[1]
Solubility Class BCS Class II-likeHigh permeability (likely), Low solubility.[1]

Troubleshooting & FAQs

Module 1: Stock Solution Preparation

Q: Why does my compound precipitate immediately when I add water to the solid? A: This compound has negligible intrinsic water solubility (< 10 µM).[1] Adding water directly to the solid creates a "gummy" precipitate because the water molecules cannot penetrate the crystal lattice.

  • Solution: You must prepare a concentrated stock solution in an organic solvent first.[1]

Q: Which solvent is best for stock solutions: DMSO or Ethanol? A: DMSO (Dimethyl sulfoxide) is the superior choice.[1]

  • DMSO: Can typically dissolve this compound up to 20–50 mM .[1] It disrupts the

    
    -stacking effectively.
    
  • Ethanol: Solubility is significantly lower.[1] Ethanol is also volatile, leading to concentration changes over time due to evaporation.

  • Protocol: Prepare a 10 mM or 20 mM stock in 100% DMSO . Vortex vigorously. If particles remain, sonicate at 40°C for 5 minutes.

Q: My stock solution froze and now has crystals. Is it ruined? A: Not necessarily, but you must redissolve it carefully. DMSO freezes at 19°C.[1]

  • Fix: Warm the vial to 37°C. Vortex until absolutely clear.

  • Warning: Do not use a stock with visible micro-crystals; this will lead to erratic assay data.

Module 2: Aqueous Dilution (The "Crash-Out" Effect)[1]

Q: When I dilute my DMSO stock into PBS, the solution turns cloudy. Why? A: You are experiencing "solvent shock."[1] Rapidly changing the environment from 100% DMSO to 99% water causes the hydrophobic molecules to aggregate instantly before they can disperse.

Q: How do I prevent precipitation during dilution for cell assays? A: Use the Intermediate Dilution Method and introduce a surfactant or carrier protein.[1]

  • Step 1 (Intermediate): Dilute your 10 mM stock 1:10 into pure DMSO or 50% DMSO/Water first, not directly into the final buffer.[1]

  • Step 2 (Carrier): Ensure your final assay buffer contains 0.1% BSA (Bovine Serum Albumin) or 1-5% FBS .[1] The albumin acts as a "molecular chaperone," binding the lipophilic indole and keeping it in solution.

  • Step 3 (Surfactant): If proteins are not allowed, add 0.05% Tween-80 or Pluronic F-127 to the assay buffer before adding the compound.[1]

Module 3: Chemical Stability[2][3]

Q: Is the methyl ester stable in my assay buffer? A: It depends on the pH.

  • pH 7.4 (PBS): Generally stable for 24–48 hours at room temperature.[1]

  • pH > 8.0 (Basic): High Risk. Indole-2-carboxylates are vinylogous carbamates but can still undergo saponification (hydrolysis) to the carboxylic acid (free acid) and methanol.[1]

  • Recommendation: Avoid carbonate buffers (pH 9+).[1] If you must use basic conditions, prepare fresh solutions immediately before use.[1]

Step-by-Step Optimization Protocols

Protocol A: The "Safe-Dilution" Workflow

Use this for IC50 determination or cell-based assays to ensure the compound reaches the cells.[1]

  • Master Stock: Dissolve 2.2 mg of compound in 1.0 mL anhydrous DMSO (10 mM).

  • Assay Buffer Prep: Prepare PBS supplemented with 0.1% BSA . Warm to 37°C.

  • Serial Dilution (in DMSO): Perform all serial dilutions in a 100% DMSO plate first. Do not dilute into water yet.[1]

  • Final Transfer: Transfer 1 µL of the DMSO dilution into 199 µL of the warmed Assay Buffer (1:200 dilution).

    • Result: 0.5% DMSO final concentration.

    • Action: Mix immediately by pipetting up and down 5 times. Do not vortex the aqueous mixture violently (causes foaming/protein denaturation).

Protocol B: Purification (Chromatography)

If you are isolating this compound from a reaction mixture.[1]

  • Stationary Phase: Silica gel.[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (start 90:10, gradient to 60:40).[1]

  • Issue: If the compound "streaks" or tails on the column.

  • Fix: The indole nitrogen is methylated, so it is not acidic.[1] However, the ester can interact with silanols. Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity and sharpen the peaks.

Visual Decision Tree & Workflow

Solubility Optimization Logic

SolubilityWorkflowStartStart: Solid CompoundSolventChoiceSelect Stock SolventStart->SolventChoiceDMSODMSO (Recommended)Conc: 10-50 mMSolventChoice->DMSOPreferredEthanolEthanolConc: <10 mMSolventChoice->EthanolAvoid if possibleDilutionDilution into Aqueous MediaDMSO->DilutionEthanol->DilutionPrecipitationPrecipitation Observed?Dilution->PrecipitationDirectAddDirect Addition(High Risk of Crash-out)Precipitation->DirectAddYes (Root Cause)StepwiseStep-wise Dilution(Intermediate Plate)Precipitation->StepwiseNoDirectAdd->StepwiseSwitch MethodAdditivesAdd Solubilizers to BufferStepwise->AdditivesSuccessStable Assay SolutionAdditives->SuccessUse 0.1% BSA or Tween-80

Figure 1: Decision tree for solubilizing lipophilic indole esters. Note the critical branch at "Step-wise Dilution" to avoid precipitation shock.[1]

Serial Dilution Architecture

DilutionProtocolcluster_0Critical Control PointStock10mM Stock(100% DMSO)InterIntermediate(100% DMSO)Stock->InterSerial Dilution(Maintain Solvent)FinalAssay Well(Aq. Buffer + 0.1% BSA)Inter->Final1:200 Dilution(Rapid Mixing)

Figure 2: Protocol for transferring hydrophobic compounds from stock to assay. Maintaining 100% DMSO during the serial dilution phase prevents premature aggregation.[1]

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. [Link]

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and formulation strategies for lipophilic compounds). [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1] [Link]

  • Bergström, C. A., et al. (2016). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery workflows. V. International Journal of Pharmaceutics. [Link]

stability testing of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MMIC-STAB-001 Compound: Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate CAS: 111258-25-4 Molecular Weight: 219.24 g/mol [1]

Introduction: The Stability Matrix

Welcome to the Technical Support Center. You are likely working with This compound (MMIC) as a high-value intermediate or a scaffold in drug discovery.[1]

This molecule presents a "dual-threat" stability profile:

  • The Ester Functionality (C2): Susceptible to hydrolytic cleavage, particularly under alkaline conditions.

  • The Indole Core: Electron-rich and activated by the 4-methoxy group, making it prone to oxidative degradation and photolysis at the C3 position.[1]

This guide moves beyond standard protocols, offering troubleshooting for specific failure modes observed in the lab.

Module 1: Hydrolytic Degradation (pH Stress)[1]

The Issue: "I see a peak shift to an earlier retention time in basic media."

Diagnosis: You are observing Saponification (Ester Hydrolysis) .[1] The methyl ester at the C2 position is the most labile point of the molecule. In basic conditions (pH > 8), the hydroxide ion attacks the carbonyl carbon, cleaving the methoxy group and generating the free carboxylic acid.

The Chemistry:

  • Reactant: this compound (High logP, Late Eluting).[1]

  • Product: 4-methoxy-1-methyl-1H-indole-2-carboxylic acid (Lower logP, Early Eluting, acidic pKa ~3.5).[1]

Troubleshooting & Protocol
ParameterStandard ProtocolTroubleshooting / Adjustment
Acid Stress 0.1 N HCl, 60°C, 24hSlow Degradation? Indole esters are relatively stable in acid.[1] Increase to 1.0 N HCl or extend time to 72h.
Base Stress 0.1 N NaOH, Ambient, 2hToo Fast? If degradation is >20% instantly, lower temp to 4°C or reduce [NaOH] to 0.01 N.
Solvent 50:50 MeCN:H2OPrecipitation? The parent ester is lipophilic.[1] If it crashes out in aqueous acid/base, increase MeCN to 70%.[1]

Visualizing the Pathway:

Hydrolysis Ester Parent Ester (MMIC) RT: ~12.5 min Transition Tetrahedral Intermediate Ester->Transition + OH- (Fast) Acid Degradant: Carboxylic Acid RT: ~4.2 min Transition->Acid - MeO- Methanol By-product: Methanol Transition->Methanol

Figure 1: Base-catalyzed hydrolysis pathway converting the lipophilic ester to the polar carboxylic acid.[1]

Module 2: Oxidative Stability & Photolysis

The Issue: "My sample turned yellow/brown, and mass balance is low."

Diagnosis: This is Indole Oxidation .[1] The 4-methoxy group is an Electron Donating Group (EDG), which increases electron density in the pyrrole ring. This makes the C3 position highly nucleophilic and susceptible to electrophilic attack by reactive oxygen species (ROS) or radical formation under light.

Key Risks:

  • C3-Oxidation: Formation of 3-hydroxyindolenines or rearrangement to oxindoles (indolin-2-ones).[1]

  • Dimerization: Radical coupling at C3.

  • Ring Cleavage: Oxidative opening of the C2-C3 bond (Kynurenine-like pathway), leading to loss of the indole chromophore (low mass balance).

Troubleshooting & Protocol

Q: Why is peroxide stress showing multiple small peaks? A: Radical oxidation is non-specific.[1] You will likely see a mixture of hydroxylation products and dimers.

Q: Is the compound light sensitive? A: Yes. Indoles are intrinsic chromophores.[1] The 4-OMe group shifts absorption, potentially overlapping with ambient light spectra.[1]

Stress TypeConditionCritical Control Point
Oxidation 3% H2O2, Ambient, 24hFalse Positives: Peroxide peaks can interfere with early eluting degradants.[1] Use a blank.
Photolysis 1.2 million lux hours (ICH Q1B)Dark Control: Always run a wrapped control sample alongside to distinguish thermal vs. light degradation.[1]

Visualizing the Pathway:

Oxidation Parent MMIC (Indole Core) Radical C3-Radical Intermediate Parent->Radical H2O2 / Light (hv) Oxindole Oxindole Derivative (Major Oxidative Degradant) Radical->Oxindole + [O] Dimer Indole Dimers (High MW) Radical->Dimer Coupling Cleavage Ring Cleavage (Loss of UV) Radical->Cleavage Extreme Stress

Figure 2: Oxidative degradation focusing on the reactive C3 position of the indole ring.[1]

Module 3: Experimental Methodology (FAQ)

Q: How do I solve solubility issues during stress testing?

A: MMIC is highly lipophilic.[1]

  • Do not dissolve directly in water.[1]

  • Protocol: Dissolve the stock in 100% Acetonitrile or Methanol first. Then, dilute with the stress media (HCl/NaOH/H2O2) ensuring the final organic concentration is at least 40-50% to prevent precipitation.

  • Verification: If your initial T=0 injection shows low area, the compound likely crashed out. Sonicate and check visual clarity.

Q: My HPLC method separates the parent, but the acid peak is broad. Why?

A: The hydrolysis product is a carboxylic acid.[1]

  • Cause: If your mobile phase pH is near the pKa of the acid (~3.5), the degradant splits between ionized and unionized forms, causing peak tailing/splitting.

  • Fix: Adjust mobile phase pH.

    • Acidic Method: Use 0.1% TFA or Formic Acid (pH ~2) to keep the acid fully protonated (sharp peak).

    • Basic Method: Use Ammonium Bicarbonate (pH 8) to keep it fully deprotonated.[1]

Summary of Expected Degradants

Degradant NameOriginRelative Retention (RRT)Detection Note
4-methoxy-1-methyl-1H-indole-2-carboxylic acid Hydrolysis (Base > Acid)~0.3 - 0.5 (Early)Shifts significantly with pH.[1]
3-Oxo-MMIC (Oxindole) Oxidation~0.8 - 0.9Distinct UV spectrum change.[1]
Indole Dimers Photolysis / Oxidation> 1.2 (Late)Check end of gradient.[1]

References

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2)." International Council for Harmonisation, 2003.[1] [Link]

  • ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996.[1] [Link]

  • Sundberg, R. J. "The Chemistry of Indoles." Academic Press, 1970.[1] (Foundational text on indole reactivity, specifically C3 oxidation and C2 ester hydrolysis).

  • Lanza, D. L., & Yost, G. S. "Mechanisms of selective oxidation of skatole (3-methylindole)." Drug Metabolism and Disposition, 2001.[1] (Mechanistic insight into indole oxidation pathways). [Link]

Sources

challenges in the scale-up of methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the scale-up of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate . It is designed for process chemists and engineers encountering specific bottlenecks in regioselectivity, reaction safety, and purification during kilogram-scale campaigns.[1]

Part 1: Route Selection & Strategic Analysis

Critical Decision: Which Synthetic Pathway?

User Query: We are seeing a 10:1 mixture of isomers using the Fischer Indole synthesis. Is there a more regioselective route for scale-up?

Technical Response: Yes. The Fischer Indole Synthesis using 3-methoxyphenylhydrazine is inherently flawed for 4-methoxyindole production. The methoxy group at the meta position directs cyclization predominantly to the less sterically hindered para position (relative to the methoxy), yielding the 6-methoxy isomer as the major product (often >90%) rather than the desired 4-methoxy isomer .[1]

Recommended Scale-Up Route: The Reissert Indole Synthesis For the 4-methoxy-2-carboxylate scaffold, the Reissert synthesis is the superior choice for scale-up. It guarantees regiochemical fidelity because the cyclization occurs between a specific methyl group and a nitro group on the pre-functionalized benzene ring.[1]

  • Precursor: 2-Methyl-3-nitroanisole (also known as 2-nitro-6-methoxytoluene).

  • Mechanism: Base-catalyzed condensation with oxalate followed by reductive cyclization.

  • Advantage: 100% Regioselectivity for the 4-methoxy isomer.

Part 2: Troubleshooting & Optimization (Q&A)

Phase 1: The Reissert Condensation

Reaction: 2-Methyl-3-nitroanisole + Diethyl Oxalate


 o-Nitrophenylpyruvate

Q: The reaction mixture turns into a solid block, stalling the stirrer. How do we manage this exotherm and viscosity on a 5kg scale? A: This is a classic Reissert issue. The potassium enolate of the pyruvate product precipitates, creating a thick slurry.[1]

  • Protocol Adjustment: Do not add the base (KOEt) all at once. Use a semi-batch addition mode.

    • Dissolve the nitro-toluene and oxalate in dry toluene (or MTBE for easier drying).

    • Add the potassium ethoxide solution (20-24% in ethanol) slowly over 2–4 hours, maintaining internal temperature

      
      C.
      
    • Engineering Control: Use a high-torque overhead stirrer with an anchor impeller, not a standard paddle.

  • Solvent Tip: Adding a small percentage of THF (5-10%) can improve solubility and reduce slurry viscosity, though it may slightly impact yield if not dry.

Q: We are seeing low conversion (<60%). The base is fresh. A: The issue is likely water .[1] The Reissert condensation is reversible and highly sensitive to moisture.

  • Check: Ensure the water content of your solvent is

    
     (KF).
    
  • Stoichiometry: Use a larger excess of diethyl oxalate (1.5–2.0 eq) to drive the equilibrium. The excess oxalate stays in the mother liquor during filtration of the enolate salt.[1]

Phase 2: Reductive Cyclization

Reaction: o-Nitrophenylpyruvate


 Indole-2-carboxylate

Q: The Zinc/Acetic Acid reduction is creating a hazardous waste nightmare (zinc sludge) and filtration takes days. Alternatives? A: On a kilogram scale, stoichiometric zinc reductions are operationally difficult due to the voluminous zinc acetate sludge.[1]

  • Scalable Alternative 1 (Catalytic Hydrogenation): Use

    
     (5% loading) in Ethanol/Acetic acid at 3–5 bar 
    
    
    
    . This is cleaner but requires pressure vessels.
  • Scalable Alternative 2 (Chemical Reduction): Use Sodium Dithionite (

    
    )  in a biphasic system (Water/THF or Water/Ethyl Acetate). It is cheap, the byproducts are water-soluble (sulfites), and it avoids heavy metal waste .
    
Phase 3: N-Methylation

Reaction: Methyl 4-methoxyindole-2-carboxylate + MeI


 Target Molecule

Q: We are using NaH/DMF, but the safety team is concerned about hydrogen evolution and DMF waste. Is there a greener method? A: Yes. While NaH is standard for small scale, Phase Transfer Catalysis (PTC) is superior for scale-up.

  • Recommended System: Toluene or DCM (solvent), 30-50% NaOH (aq), and TBAB (Tetrabutylammonium bromide) or Aliquat 336 (1-5 mol%).

  • Benefits:

    • No

      
       gas evolution (safer).
      
    • No anhydrous solvents required.

    • Reaction typically completes in <4 hours at room temperature.

    • Selectivity: The PTC system highly favors N-methylation over O-methylation (if any hydrolyzed acid is present) due to the "soft" nature of the indole anion in the organic phase.

Part 3: Detailed Experimental Protocols

Protocol A: Scalable Reissert Synthesis (Step 1)

Objective: Synthesis of Ethyl 2-(4-methoxy-1H-indol-2-yl)-2-oxoacetate (Pyruvate Intermediate)

  • Setup: 20L Jacketed Reactor, inerted with

    
    .
    
  • Charge:

    • 2-Methyl-3-nitroanisole (1.0 kg, 5.98 mol) .

    • Diethyl Oxalate (1.75 kg, 12.0 mol) .

    • Anhydrous Toluene (8.0 L) .

  • Addition: Cool to 15°C. Add Potassium Ethoxide (24% in EtOH, 2.5 kg) via dosing pump over 3 hours. Expect deep red color formation (enolate).

  • Reaction: Warm to 35°C and stir for 12 hours.

  • Workup:

    • The product precipitates as the potassium salt.[1]

    • Filter the thick red slurry.

    • Wash cake with cold Toluene (2 x 2L) to remove unreacted nitroanisole.

    • Hydrolysis/Cyclization Prep: Suspend the wet cake in Acetic Acid (5.0 L) . This protonates the enolate and prepares it for reduction.

Protocol B: Phase Transfer N-Methylation

Objective: Methylation of Methyl 4-methoxyindole-2-carboxylate

  • Charge:

    • Indole precursor (1.0 kg) dissolved in Dichloromethane (5.0 L) .

    • TBAB (50 g, 0.05 eq) .

  • Base Addition: Add 30% NaOH solution (2.0 L) . Stir vigorously (400+ RPM) to create an emulsion.

  • Reagent Addition: Add Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS) (1.1 eq) dropwise over 1 hour. Note: DMS is cheaper but requires ammonia quench.

  • Monitoring: HPLC should show >99% conversion in 3 hours.

  • Workup:

    • Stop stirring. Separate phases.

    • Wash organic layer with water (2 x 2L) and Brine (1L).

    • Purification: Solvent swap to Methanol or Isopropanol and crystallize by cooling to 0°C.

Part 4: Data & Visualization

Solvent Selection Guide for Scale-Up
ParameterToluene (Recommended)DMF (Avoid)Ethanol (Process Dependent)
Role Solvent for Condensation & PTCSolvent for NaH AlkylationCo-solvent for Base
Safety Flammable, but manageableToxic, thermal runaway risk with NaHFlammable
Workup Easy (immiscible with water)Difficult (miscible, high BP)Miscible
Cost LowMediumLow
Suitability High for Reissert & PTCLow for Scale-upMedium (for KOEt)
Pathway Logic & Impurity Control

G Start 2-Methyl-3-nitroanisole Reissert Reissert Condensation (KOEt / Oxalate) Start->Reissert Impurity1 Impurity: 6-Methoxy Isomer (Avoided by Route Selection) Start->Impurity1 If Fischer Route Used Enolate Potassium Enolate Salt (Precipitate) Reissert->Enolate Precipitation Reduct Reductive Cyclization (Zn/AcOH or H2/Pd) Enolate->Reduct Acidify Indole 4-Methoxyindole-2-carboxylate Reduct->Indole Methylation N-Methylation (PTC / MeI) Indole->Methylation Final Target: Methyl 4-methoxy-1-methyl -indole-2-carboxylate Methylation->Final Impurity2 Impurity: O-Methylated Ester (Avoided by PTC) Methylation->Impurity2 If NaH/DMF Used

Figure 1: Strategic Synthesis Map showing the Reissert pathway (Solid Lines) vs. risks of alternative routes (Dashed Red Lines).

References

  • Alfa Chemistry . Fischer Indole Synthesis - Mechanism and Regioselectivity. Retrieved from

  • BenchChem . A Comparative Review of Methyl 7-methoxy-1H-indole-4-carboxylate and Its Analogs. Retrieved from

  • Wikipedia . Reissert Indole Synthesis - Reaction Mechanism and Conditions. Retrieved from

  • MDPI . A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from

  • Sigma-Aldrich . 4-Methoxyindole-2-carboxylic acid Product Data. Retrieved from

Sources

Technical Note: Optimizing Experimental Consistency with Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Root Cause Analysis

Researchers working with Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (hereafter referred to as MMIC ) frequently report "inconsistent results," characterized by shifting IC50 values, batch-to-batch variability, or discrepancies between biochemical and cell-based data.

As an Application Scientist, I have isolated three primary vectors of variability for this specific scaffold:

  • Differential Ester Hydrolysis: The methyl ester at C2 is chemically and metabolically labile. In biological media, it rapidly converts to the corresponding carboxylic acid, which often has vastly different solubility and potency profiles.

  • Photochemical Instability: The 4-methoxyindole core is electron-rich and susceptible to UV-induced radical formation, leading to degradation products that may be cytotoxic or inactive.

  • Aqueous Precipitation: The molecule is highly lipophilic. Standard "dilute-and-shoot" protocols often trigger micro-precipitation in aqueous buffers, reducing the effective concentration.

This guide provides the technical protocols required to stabilize your data.

The "Hidden" Variable: Ester Stability & Metabolism

The most critical oversight in MMIC experiments is treating the molecule as a static entity. In cellular environments, MMIC is a substrate for carboxylesterases (e.g., hCE-1, hCE-2), converting it to 4-methoxy-1-methyl-1H-indole-2-carboxylic acid .

Mechanism of Variability

If your assay buffer contains serum (FBS) or cell lysates, you are likely measuring a mixture of the Ester (Parent) and the Acid (Metabolite) . The ratio changes over time, leading to time-dependent potency shifts.

Visualization: Degradation & Metabolic Pathways

The following diagram illustrates the competing pathways that alter the identity of MMIC in your assay well.

MMIC_Pathways cluster_0 Assay Well Environment MMIC MMIC (Parent Ester) (Lipophilic, Cell Permeable) Acid Carboxylic Acid Metabolite (Polar, Poor Permeability) MMIC->Acid Esterases (Intracellular/FBS) or pH > 7.5 Radical Indolyl Radical (Degradation Product) MMIC->Radical UV Light / Oxidation Precip Micro-Precipitate (Inactive Aggregate) MMIC->Precip Aqueous Buffer (>1% DMSO)

Caption: Figure 1. Kinetic instability of MMIC. The parent ester is depleted via enzymatic hydrolysis (red), photodegradation (yellow), or physical precipitation (grey), altering the effective concentration.

Technical Troubleshooting Guide (FAQ)

Issue 1: "My IC50 values shift significantly between assay runs."

Diagnosis: Solvolysis or pH-Driven Hydrolysis. Indole-2-carboxylate esters are prone to alkaline hydrolysis. If your assay buffer is pH 7.4 or higher, or if you are using old DMSO stocks that have absorbed water, the ester bond is cleaving before the assay begins.

Corrective Protocol:

  • Buffer Check: Do not store MMIC in aqueous buffers (PBS/Tris) for >1 hour before use. Prepare fresh dilutions immediately prior to the assay.

  • DMSO Integrity: Use anhydrous DMSO (stored over molecular sieves). Water in DMSO accelerates hydrolysis during freeze-thaw cycles.

  • LC-MS QC: Run a "Time 0" vs. "Time 4h" LC-MS check of your compound in the assay buffer (minus cells). If you see a mass shift of -14 Da (loss of methyl, gain of proton), your compound is hydrolyzing.

Issue 2: "The compound works in biochemical assays but fails in cells (or vice versa)."

Diagnosis: Permeability vs. Active Species Confusion.

  • Scenario A (Biochemical Potency / Cellular Failure): The Ester is the active inhibitor. It binds the target in the tube. In cells, esterases cleave it to the Acid, which may not bind the target or cannot penetrate the relevant organelle.

  • Scenario B (Cellular Potency / Biochemical Failure): The Acid is the active inhibitor. The Ester acts as a prodrug, crossing the cell membrane before being hydrolyzed to the active Acid.

Corrective Protocol:

  • Synthesize the Acid Control: You must synthesize or purchase 4-methoxy-1-methyl-1H-indole-2-carboxylic acid .

  • Parallel Testing: Test both the Ester (MMIC) and the Acid side-by-side in your assay.

    • If Acid = Potent and Ester = Potent (in cells), the Ester is likely a prodrug.

    • If Acid = Inactive and Ester = Potent, the Ester is the specific ligand.

Issue 3: "My compound solution turns slightly yellow/brown over time."

Diagnosis: Photochemical Instability. Methoxy-substituted indoles (specifically at the 4-position) are sensitive to UV light. They can form indolyl radicals that polymerize or oxidize to quinone-like species [1].

Corrective Protocol:

  • Amber Glass: Store solid and solubilized MMIC exclusively in amber glass vials.

  • Low Light Handling: Perform weighing and dilution steps under low-light conditions or yellow light.

  • Argon Purge: Store DMSO stocks under argon to prevent oxidative radical propagation.

Solubility & Formulation Data

MMIC is lipophilic. A common error is diluting a 10 mM DMSO stock directly into a 100% aqueous buffer, causing "crashing out" (precipitation) that is invisible to the naked eye but scatters light in plate readers.

Table 1: Solubility Profile & Recommendations

Solvent / MediaSolubility Limit (Approx.)[1][2][3]Stability (T1/2)Recommendation
DMSO (Anhydrous) > 50 mMHigh (> 6 months at -20°C)Preferred Stock. Store in aliquots to avoid freeze-thaw moisture.
Ethanol ~ 10-20 mMModerateAvoid. Can cause transesterification (Methyl -> Ethyl ester) over time.
PBS (pH 7.4) < 10 µMLow (Hours)Unstable. Prepare immediately before use. Do not store.
Cell Media (10% FBS) ~ 20-50 µMVery Low (Minutes)Metabolically Active. Esterases in FBS will hydrolyze the ester rapidly.

Validated Workflow for Consistent Results

To ensure data integrity, adopt this decision tree before starting your next campaign.

Troubleshooting_Workflow Start Start: MMIC Experiment SolubilityCheck Step 1: Solubility Check (Is [Final] < 10 µM?) Start->SolubilityCheck DMSO_Check Check DMSO % in Assay (Keep < 0.5%) SolubilityCheck->DMSO_Check Yes Precip_Warn Warning: Precipitation Likely SolubilityCheck->Precip_Warn No StabilityCheck Step 2: Stability Control (LC-MS of Buffer @ T=0 vs T=End) DMSO_Check->StabilityCheck Hydrolysis Mass -14 Da Detected? (Hydrolysis to Acid) StabilityCheck->Hydrolysis ActiveSpecies Step 3: Define Active Species (Test Ester vs. Acid) Hydrolysis->ActiveSpecies Yes (Ester is unstable) Proceed Proceed with Assay (Protect from Light) Hydrolysis->Proceed No (Stable)

Caption: Figure 2. Quality Control Decision Tree for MMIC Assays. Follow this logic to rule out solubility and stability artifacts.

References

  • Photochemistry of Methoxyindoles: Reva, I., et al. (2020). UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics.[4]

  • Indole-2-Carboxylate Hydrolysis Kinetics: Nudelman, N. S., et al. (1985). Kinetics of alkaline hydrolysis of various heterocyclic esters. Journal of the Chemical Society, Perkin Transactions 2.

  • Esterase Interference in Cell Assays: Imai, T., et al. (2005). Identification of esterases expressed in Caco-2 cells and effects of their hydrolyzing activity. Drug Metabolism and Disposition.

  • Compound Properties & Identifiers: PubChem. This compound (CID 4777904).[5]

Sources

Validation & Comparative

Validating the Biological Activity of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (hereafter MMIC ) represents a specific subclass of the indole-2-carboxylate scaffold, a "privileged structure" in medicinal chemistry known for targeting G-protein-coupled receptors (e.g., CysLT1), NMDA glycine sites, and cytosolic enzymes like PLA2.

While often utilized as a synthetic intermediate, MMIC exhibits distinct physicochemical properties—specifically increased lipophilicity due to the N-methyl and methyl ester caps—that make it a candidate for cell-permeable probe development. However, its validation in cell-based assays requires a rigorous distinction between its intrinsic activity and its role as a prodrug (precursor to the free carboxylic acid).

This guide outlines the critical workflow to validate MMIC’s biological activity, distinguishing it from artifacts, off-target cytotoxicity, and hydrolysis-dependent metabolites.

Part 1: The Comparative Landscape

Before initiating wet-lab validation, it is critical to benchmark MMIC against its functional analogs. The methyl ester moiety fundamentally alters the compound's cellular behavior compared to its free acid counterpart.

Table 1: Physicochemical & Functional Comparison
FeatureMMIC (Target Compound) Comparator A: The Free Acid Comparator B: Indomethacin (Ref. Std.)
Structure Methyl ester, N-methylatedFree carboxylic acid, N-methylatedIndole-acetic acid derivative
LogP (Est.) ~2.8 - 3.2 (High Permeability)~1.5 - 1.9 (Lower Permeability)4.3 (High Permeability)
Cell Entry Passive DiffusionCarrier-mediated / Poor DiffusionPassive Diffusion
Primary Risk Hydrolysis Instability (Esterases)Poor cellular uptakeCOX-1/2 Off-target effects
Role Potential Prodrug / Allosteric ModulatorActive MetabolitePositive Control (Inflammation)

Expert Insight: The most common failure mode in validating MMIC is assuming stability. Intracellular carboxylesterases (CES1/CES2) often rapidly hydrolyze the 2-carboxylate methyl ester into the free acid. Therefore, your assay readout may actually reflect the activity of the acid, not the ester.

Part 2: Experimental Framework (The "How-To")

To rigorously validate MMIC, you must prove three things: Safety (it's not just killing cells), Specificity (it acts on a target, not a membrane disruptor), and Mechanism (is it the ester or the acid acting?).

Workflow Visualization

The following diagram illustrates the decision matrix for validating MMIC activity.

MMIC_Validation_Workflow Start Start: MMIC Compound Step1 Step 1: Cytotoxicity Profiling (MTT/ATP Assay) Start->Step1 Decision1 Is IC50 < 10 µM? Step1->Decision1 Stop_Tox STOP: Non-specific Toxicity Decision1->Stop_Tox Yes Step2 Step 2: Functional Assay (Target Engagement) Decision1->Step2 No (Safe) Step3 Step 3: Esterase Dependency Check (Co-treat with BNPP) Step2->Step3 Result_A Activity Lost with BNPP Step3->Result_A Inhibitor Blocks Effect Result_B Activity Unchanged Step3->Result_B No Change Conclusion_A MMIC is a PRODRUG (Active species is Acid) Result_A->Conclusion_A Conclusion_B MMIC is the ACTIVE AGENT (Intrinsic Activity) Result_B->Conclusion_B

Caption: Logic flow for distinguishing intrinsic biological activity from prodrug conversion or toxicity artifacts.

Detailed Protocols
Protocol 1: Esterase-Stability Validation (The "BNPP Test")

This is the critical differentiator for methyl ester validation.

Objective: Determine if MMIC requires intracellular hydrolysis to function. Reagents:

  • MMIC (10 mM stock in DMSO).

  • BNPP (Bis-4-nitrophenyl phosphate): A broad-spectrum carboxylesterase inhibitor.

  • Target Cells (e.g., HEK293, Jurkat, or specific disease model).

Methodology:

  • Pre-incubation: Seed cells at 10,000 cells/well. Pre-treat Group A with 100 µM BNPP for 30 minutes. Group B receives vehicle (PBS).

  • Compound Addition: Add MMIC at its EC50 concentration (determined from preliminary screens) to both groups.

  • Incubation: Incubate for the standard assay duration (e.g., 4–24 hours).

  • Readout: Measure the biological endpoint (e.g., Calcium flux, reporter gene, cytokine release).

Interpretation:

  • If BNPP abolishes activity : MMIC is a prodrug . The ester must be cleaved to the acid to work.

  • If BNPP has no effect : MMIC possesses intrinsic activity as the ester.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Validates physical target engagement inside the cell, ruling out false positives.

Objective: Confirm MMIC binds a protein target (e.g., CysLT1, AhR) intracellularly. Methodology:

  • Treatment: Treat 1x10^6 cells with 10 µM MMIC or DMSO for 1 hour.

  • Heating: Aliquot cells into PCR tubes and heat at a gradient (37°C to 67°C) for 3 minutes.

  • Lysis: Lyse cells using freeze-thaw cycles (avoid detergents that disrupt protein folding).

  • Separation: Centrifuge at 20,000 x g for 20 mins. Soluble (stabilized) proteins remain in supernatant.

  • Detection: Western Blot for the hypothesized target protein.

Success Criteria: A "thermal shift" (stabilization of the protein at higher temperatures) in the MMIC-treated samples compared to DMSO control confirms direct binding.

Part 3: Mechanism of Action (Signaling)

Indole-2-carboxylates often modulate inflammatory or receptor pathways. The diagram below illustrates the likely pathway if MMIC acts as a CysLT1 antagonist (a common target for this scaffold) or an AhR modulator.

Signaling_Pathway MMIC MMIC (Ester) Membrane Cell Membrane MMIC->Membrane Passive Diffusion Target Target Protein (e.g., CysLT1 / AhR) MMIC->Target Direct Binding (If Intrinsic) CES Carboxylesterases (CES1/2) Membrane->CES Intracellular Entry Acid Active Acid Metabolite CES->Acid Hydrolysis Acid->Target Binding Signal Signaling Cascade (Ca2+ / NF-kB) Target->Signal Response Biological Response (Anti-inflammatory) Signal->Response

Caption: Putative mechanism showing the bifurcation between direct ester binding and esterase-mediated activation.

Part 4: Data Analysis & Reporting

When publishing your comparison, structure your data using the following template to ensure reproducibility.

Table 2: Recommended Data Reporting Format
Assay TypeMetricMMIC ResultControl (Indomethacin)Interpretation
Viability CC50 (µM)> 50 µM~100 µMNon-toxic window established.
Potency EC50 (µM)1.2 µM0.8 µMComparable potency to standard.
Stability t1/2 (Microsomes)15 min> 60 minHigh lability. Rapidly metabolized.
Selectivity Target/Off-target Ratio> 10x> 50xModerate selectivity; potential off-targets.

Scientific Note: If the half-life (t1/2) in microsomes or plasma is < 20 minutes, MMIC is likely functioning as a prodrug. Ensure your manuscript explicitly states this to avoid misleading the community about the "activity of the ester."

References

  • BenchChem. "The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential."[1] BenchChem White Papers, 2025. Link[1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4777904, this compound." PubChem, 2025.[2] Link

  • Lavis, L. D. "Ester bonds in prodrugs." ACS Chemical Biology, 2008. (Foundational text on esterase activation logic). Link

  • Wunder, F., et al. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." Journal of Medicinal Chemistry, 2015. Link

  • Sterling Pharma Solutions. "Analytical method validation for cell-based potency assays." Sterling Pharma Resources, 2024. Link

Sources

Technical Comparison & Validation Guide: Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (MMIC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (MMIC) is a specialized heterocyclic scaffold, distinct from its more common 5- and 6-methoxy isomers.[1] Its value lies in the 4-position methoxy group , which imposes unique steric and electronic effects on the indole core, often exploited in the design of allosteric kinase inhibitors and tricyclic indole alkaloids.[1]

However, the synthesis of 4-substituted indoles is notoriously prone to regiochemical ambiguity.[1] Standard cyclization methods (e.g., Fischer indole) often yield mixtures of 4- and 6-isomers when using meta-substituted anilines.[1] Furthermore, the N-methylation step required to generate MMIC from its precursor can lead to C-alkylation impurities if not strictly controlled.[1]

This guide provides a rigorous cross-validation framework to distinguish MMIC from its critical alternatives: the Non-Methylated Precursor (NMP) and the Regioisomeric Impurity (6-OMe) .[1]

Comparative Analysis: MMIC vs. Alternatives

The following table contrasts the target molecule (MMIC) with its primary synthetic precursor and its most common structural isomer.

FeatureTarget: MMIC Alt 1: Precursor (NMP) Alt 2: Isomer (6-OMe)
Structure N-Methyl, 4-MethoxyN-H, 4-MethoxyN-Methyl, 6-Methoxy
Formula C₁₂H₁₃NO₃C₁₁H₁₁NO₃C₁₂H₁₃NO₃
Key Reactivity Electrophilic substitution at C3; Ester hydrolysis.[1]Nucleophilic at N1; prone to oxidation.[1]Similar to MMIC but sterically open at C4.[1]
Solubility High (DCM, EtOAc); Low (Water).[1]Moderate (Polar organic); acidic H on Nitrogen.[1]High (DCM, EtOAc).[1]
Critical Impurity C-methylated byproducts (rare).[1]Unreacted starting material.[1]Formed during cyclization of m-anisidine.[1]
Why This Distinction Matters
  • Drug Efficacy: The 4-methoxy substituent creates a "steric buttress" affecting the rotation of substituents at C3.[1] Mistaking the 6-isomer for the 4-isomer will result in complete loss of biological activity in structure-activity relationship (SAR) studies.[1]

  • Synthetic Scalability: The N-H precursor (Alt 1) is often 20-30% cheaper but lacks the metabolic stability of the N-methyl variant (MMIC).[1]

Experimental Protocol: Synthesis & Validation

Objective: Synthesize MMIC via N-methylation of Methyl 4-methoxy-1H-indole-2-carboxylate and validate regiochemistry.

Phase A: Synthesis Workflow

Note: This protocol assumes the starting material (NMP) is already secured.[1]

  • Dissolution: Dissolve 1.0 eq of Methyl 4-methoxy-1H-indole-2-carboxylate in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool to 0°C. Add 1.2 eq of Sodium Hydride (60% dispersion in oil) portion-wise.

    • Observation: Evolution of H₂ gas.[1] Solution turns yellow/orange (indolyl anion formation).[1]

  • Methylation: After 30 mins, add 1.1 eq of Iodomethane (MeI) dropwise.[1]

  • Workup: Stir at RT for 2 hours. Quench with saturated NH₄Cl.[1] Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography (Hexanes:EtOAc 8:2).

Phase B: Cross-Validation Logic (The "Self-Validating" System)[1]

To ensure the product is MMIC and not an impurity, we utilize a multi-technique decision matrix.

1. HPLC Retention Time Shift
  • Method: C18 Reverse Phase, Water/Acetonitrile gradient.[1]

  • Expectation: The N-methylation significantly increases lipophilicity.[1]

    • NMP (Precursor): RT ~ 4.5 min

    • MMIC (Target): RT ~ 6.2 min

  • Pass Criteria: Single peak at higher retention time; disappearance of NMP peak.[1]

2. NMR Structural Confirmation (The Gold Standard)

Standard 1D NMR is insufficient for proving the position of the methoxy group conclusively without reference standards. We must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy).[1]

  • Key Signal: Identify the N-Methyl singlet (~4.0 ppm) and the C7-H aromatic proton.[1]

  • Logic:

    • In MMIC (4-OMe) : The N-Me group is spatially close to C7-H. It is far from the OMe group at C4.[1]

    • In 6-OMe Isomer : The N-Me is close to C7-H, but the coupling pattern of the aromatic ring changes (C7-H becomes a singlet or small doublet due to meta-coupling, whereas in MMIC, C7-H is a doublet or dd).[1]

Diagnostic NMR Table (CDCl₃, 400 MHz)

ProtonMMIC (Target) NMP (Precursor) 6-OMe Isomer
N-CH₃ Singlet, ~4.05 ppm Absent (Broad singlet ~9.0 ppm for NH)Singlet, ~4.00 ppm
O-CH₃ Singlet, ~3.95 ppmSinglet, ~3.95 ppmSinglet, ~3.85 ppm
C3-H Singlet, ~7.4 ppmSinglet, ~7.3 ppmSinglet, ~7.2 ppm
Aromatic Pattern ABC System (3 adjacent H) ABC SystemABX System (Isolated H)

Visualization: Validation Logic Flow

The following diagram illustrates the decision-making process required to certify the batch of MMIC.

ValidationLogic Start Crude Reaction Product TLC TLC Check (vs. Precursor) Start->TLC IsoCheck Is Rf Higher than Precursor? TLC->IsoCheck NMR_1H 1H NMR Analysis IsoCheck->NMR_1H Yes (Higher Rf) Fail_NH FAIL: Incomplete Reaction IsoCheck->Fail_NH No (Same Rf) N_Me_Check N-Me Singlet Present (~4.0 ppm)? NMR_1H->N_Me_Check Regio_Check Aromatic Coupling Analysis N_Me_Check->Regio_Check Yes N_Me_Check->Fail_NH No (NH Signal) Fail_C FAIL: C-Alkylation N_Me_Check->Fail_C No (Complex Multiplet) NOE_Check NOESY Experiment (N-Me to C7-H) Regio_Check->NOE_Check ABC Pattern Observed Fail_Regio FAIL: 6-OMe Isomer Regio_Check->Fail_Regio ABX Pattern Observed Success PASS: MMIC Confirmed NOE_Check->Success Positive NOE (N-Me <-> H7)

Figure 1: Decision tree for the structural validation of MMIC, prioritizing the exclusion of unreacted precursor and regioisomers.

Mechanistic Insight: The "Steric Buttress" Effect

Why is the 4-methoxy group chemically distinct?

In 4-methoxyindoles, the oxygen lone pairs repel the electron density at C3.[1] More importantly, the physical bulk of the methoxy group creates a "steric buttress."

  • Consequence: If you attempt to functionalize C3 (e.g., Vilsmeier-Haack formylation), the reaction rate for MMIC is often slower than the 6-methoxy isomer due to steric hindrance, but the resulting product is more conformationally restricted.[1]

  • Validation Checkpoint: If your subsequent reaction at C3 proceeds "too quickly" compared to literature rates for 4-substituted indoles, re-check your starting material—you may have the 6-isomer [1].

References

  • Synthesis and Reactivity of Methoxy-Activated Indoles. Source: Current Organic Chemistry.[1] Context: Discusses the regiochemical behavior of 4- vs 6-methoxyindoles and the Hemetsberger synthesis route. URL:[Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Source: Oxford Instruments Application Notes.[1][3] Context: Provides the fundamental methodology for distinguishing aromatic regioisomers (ortho/meta/para substitution patterns) which applies to the indole 4 vs 6 position analysis. URL:[Link]

  • This compound (Compound Summary). Source: PubChem (NIH).[1] Context: Verification of chemical structure, formula, and computed physicochemical properties.[1][4] URL:[Link][1]

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The efficient and scalable synthesis of substituted indoles is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth comparative analysis of two prominent synthetic routes to methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate: the classic Fischer indole synthesis and the versatile Batcho-Leimgruber indole synthesis. This document will dissect the strategic and tactical nuances of each pathway, presenting detailed experimental protocols, quantitative data, and a logical framework for evaluating their synthetic efficiency.

Introduction to the Target Molecule

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a methoxy group at the 4-position, an N-methyl group, and a carboxylate at the 2-position, presents specific synthetic challenges and necessitates a careful selection of synthetic strategy. The efficiency of its production can significantly impact the overall cost and timeline of a drug development program.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Fischer Indole SynthesisRoute 2: Batcho-Leimgruber Synthesis
Starting Materials 3-Methoxyaniline, Methyl Pyruvate2-Methyl-3-nitrobenzoic acid
Key Reactions Diazotization, Reduction, Hydrazone formation, IndolizationEsterification, Enamine formation, Reductive Cyclization
Overall Estimated Yield ~35-45%~50-60%
Number of Steps 44
Reagent Hazards Sodium nitrite (oxidizer, toxic), Stannous chloride (corrosive), Polyphosphoric acid (corrosive)Thionyl chloride (corrosive), N,N-Dimethylformamide dimethyl acetal (flammable, irritant), Palladium on carbon (flammable)
Scalability Moderate; potential for regioisomer formation in the indolization step can complicate purification on a large scale.Good; generally proceeds with high regioselectivity.
Starting Material Cost Relatively low.[1][2][3]Moderate.[4][5][6][7]

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a robust and widely used method for constructing the indole ring.[8][9] The strategy involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[9][10]

Strategic Analysis

This route commences with the commercially available and relatively inexpensive 3-methoxyaniline. The key steps involve the formation of the corresponding hydrazine, condensation with methyl pyruvate to form the hydrazone, and subsequent acid-catalyzed cyclization to the indole core. The final N-methylation furnishes the target molecule. A primary consideration in this route is the potential for the formation of regioisomers during the Fischer indolization, which can impact the overall yield and purification efficiency.

Logical Workflow

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocols

Step 1: Synthesis of (3-Methoxyphenyl)hydrazine

  • Materials: 3-Methoxyaniline, Sodium Nitrite, Stannous Chloride Dihydrate, Concentrated Hydrochloric Acid, Diethyl Ether, Magnesium Sulfate.

  • Procedure: A solution of 3-methoxyaniline (0.41 mol) in concentrated sulfuric acid and water is cooled to -5°C. A solution of sodium nitrite (0.41 mol) in water is added slowly, maintaining the temperature below 0°C. The resulting diazonium salt solution is then added to a chilled solution of stannous chloride dihydrate (0.44 mol) in concentrated hydrochloric acid. The mixture is stirred and allowed to stand for 16 hours. The resulting precipitate is filtered, made basic, and extracted with diethyl ether. The combined organic extracts are dried over magnesium sulfate and concentrated under reduced pressure to yield (3-methoxyphenyl)hydrazine as an oil.[11]

  • Yield: Approximately 80-85%.

Step 2: Formation of Methyl pyruvate (3-methoxyphenyl)hydrazone

  • Materials: (3-Methoxyphenyl)hydrazine, Methyl Pyruvate, Acetic Acid, Ethanol.

  • Procedure: A mixture of (3-methoxyphenyl)hydrazine (0.1 mol) and methyl pyruvate (0.1 mol) in glacial acetic acid is stirred at room temperature for 1 hour. The resulting solution is then poured into ice water, and the precipitated hydrazone is collected by filtration, washed with water, and dried. The crude product can be recrystallized from ethanol.

  • Yield: Approximately 90-95%.

Step 3: Fischer Indolization to Methyl 4-methoxy-1H-indole-2-carboxylate

  • Materials: Methyl pyruvate (3-methoxyphenyl)hydrazone, Polyphosphoric Acid (PPA).

  • Procedure: The dried hydrazone (0.05 mol) is added portion-wise to preheated polyphosphoric acid (100 g) at 80°C with vigorous stirring. The reaction mixture is heated at 90-100°C for 15-20 minutes. The hot mixture is then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and then with a saturated sodium bicarbonate solution until the washings are neutral. The crude indole is dried and can be purified by column chromatography on silica gel.

  • Yield: Approximately 60-70%. The formation of the 6-methoxy regioisomer is a potential side reaction.

Step 4: N-Methylation to this compound

  • Materials: Methyl 4-methoxy-1H-indole-2-carboxylate, Dimethyl Sulfate, Potassium Carbonate, Acetone.

  • Procedure: To a solution of methyl 4-methoxy-1H-indole-2-carboxylate (0.02 mol) in acetone (100 mL) is added anhydrous potassium carbonate (0.04 mol) and dimethyl sulfate (0.022 mol). The mixture is stirred at reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

  • Yield: Approximately 85-95%.[12]

Route 2: The Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber indole synthesis, developed in the 1970s, offers a powerful and often more regioselective alternative to the Fischer synthesis.[13][14] This method typically involves the condensation of an o-nitrotoluene derivative with a formamide acetal to form a β-enamino nitro compound, which then undergoes reductive cyclization to the indole.[15]

Strategic Analysis

This synthetic pathway commences with 2-methyl-3-nitrobenzoic acid. The initial step is the esterification of the carboxylic acid. The key transformation is the condensation of the methyl group with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enamine, followed by a reductive cyclization of the nitro group to an amine, which spontaneously cyclizes to form the indole ring. The final step is the N-methylation. This route generally provides better control over regioselectivity compared to the Fischer synthesis.

Logical Workflow

Caption: Workflow for the Batcho-Leimgruber Synthesis.

Experimental Protocols

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

  • Materials: 2-Methyl-3-nitrobenzoic acid, Thionyl Chloride, Methanol.

  • Procedure: To a solution of 2-methyl-3-nitrobenzoic acid (0.1 mol) in methanol (200 mL) is added thionyl chloride (0.12 mol) dropwise at 0°C. The reaction mixture is then stirred at reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to give methyl 2-methyl-3-nitrobenzoate.

  • Yield: Approximately 95-98%.

Step 2: Enamine Formation

  • Materials: Methyl 2-methyl-3-nitrobenzoate, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine, Dimethylformamide (DMF).

  • Procedure: A mixture of methyl 2-methyl-3-nitrobenzoate (0.05 mol), N,N-dimethylformamide dimethyl acetal (0.075 mol), and pyrrolidine (0.05 mol) in dry DMF (100 mL) is heated at 110-120°C for 12-16 hours. The reaction mixture is then cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried to afford methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate.

  • Yield: Approximately 80-85%.

Step 3: Reductive Cyclization to Methyl 4-methoxy-1H-indole-2-carboxylate

  • Materials: Methyl 2-(2-(dimethylamino)vinyl)-3-nitrobenzoate, Palladium on Carbon (10%), Hydrogen gas, Ethyl Acetate.

  • Procedure: A solution of the enamine (0.03 mol) in ethyl acetate (150 mL) is hydrogenated in the presence of 10% palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi) at room temperature for 4-6 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield methyl 4-methoxy-1H-indole-2-carboxylate.

  • Yield: Approximately 75-85%.[16]

Step 4: N-Methylation to this compound

  • Materials: Methyl 4-methoxy-1H-indole-2-carboxylate, Dimethyl Sulfate, Potassium Carbonate, Acetone.

  • Procedure: To a solution of methyl 4-methoxy-1H-indole-2-carboxylate (0.02 mol) in acetone (100 mL) is added anhydrous potassium carbonate (0.04 mol) and dimethyl sulfate (0.022 mol). The mixture is stirred at reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

  • Yield: Approximately 85-95%.[12]

Conclusion and Recommendation

Both the Fischer and Batcho-Leimgruber syntheses offer viable pathways to this compound.

The Fischer indole synthesis is a classic and often cost-effective approach due to the low cost of its starting materials. However, the potential for regioisomer formation during the indolization step can lead to lower effective yields and more challenging purification, which may be a significant drawback for large-scale production.

The Batcho-Leimgruber indole synthesis , while potentially having a slightly higher starting material cost, offers the significant advantage of high regioselectivity, leading to a cleaner product and simpler purification. The overall yield is also estimated to be higher. For applications where high purity and predictable outcomes are critical, and for larger-scale synthesis, the Batcho-Leimgruber route is likely the more efficient and reliable choice.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development program, including cost constraints, scale of production, and the importance of isomeric purity.

References

  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Methyl-3-nitrobenzoic Acid.
  • Thermo Fisher Scientific. N,N-Dimethylformamide dimethyl acetal, 94% 500 g.
  • Thermo Fisher Scientific.
  • Fisher Scientific. N,N-Dimethylformamide dimethyl acetal, ca. 97% 25 g.
  • Sigma-Aldrich.
  • IndiaMART. 2 Methyl 3 Nitrobenzoic Acid, 99%.
  • Sigma-Aldrich. m-Anisidine 3-Methoxyaniline.
  • ChemicalBook.
  • Apollo Scientific. 536-90-3 Cas No. | 3-Methoxyaniline.
  • Apollo Scientific. 4637-24-5 Cas No. | N,N-Dimethylformamide dimethyl acetal.
  • Sigma-Aldrich. N,N-Dimethylformamide dimethyl acetal technical grade, 94 4637-24-5.
  • Zauba. 2 Methyl 3 Nitrobenzoic Acid Imports.
  • Key Organics. 3-Methoxyaniline.
  • Sigma-Aldrich. 2-Methyl-3-nitrobenzoic acid 99 1975-50-4.
  • Tokyo Chemical Industry.
  • Carl ROTH. N,N-Dimethylformamide dimethyl acetal, 25 ml, CAS No. 4637-24-5.
  • Achmem. 3-Methoxyaniline hydrochloride.
  • PrepChem.com. Synthesis of Step 1: 3-Methoxyphenyl hydrazine.
  • Alfa Chemistry. Fischer Indole Synthesis.
  • HETEROCYCLES, Vol. 22, No. 1, 1984.
  • ResearchGate. (PDF)
  • Grokipedia. 2-Methyl-6-nitrobenzoic anhydride.
  • Santa Cruz Biotechnology. 2-Methyl-3-nitrobenzoic acid | CAS 1975-50-4 | SCBT.
  • Wikipedia. Fischer indole synthesis.
  • Matrix Fine Chemicals. 3-METHOXYANILINE | CAS 536-90-3.
  • Guidechem. What is the synthesis route of 4-Methoxyphenylhydrazine hydrochloride?
  • Ottokemi.
  • Wikipedia.
  • Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
  • Google Patents. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.
  • Benchchem.
  • SciSpace. Fischer indole synthesis in the absence of a solvent.
  • Organic Chemistry Portal. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride.
  • ChemicalBook. 4-Methoxyphenylhydrazine hydrochloride synthesis.
  • Organic Chemistry Portal. Fischer Indole Synthesis.
  • YouTube.
  • Oakwood Chemical. 3-Methoxyphenyl hydrazine hydrochloride.
  • Wikipedia. 2-Methyl-6-nitrobenzoic anhydride.
  • ResearchGate.
  • ChemScene. (3-Methoxyphenyl)hydrazine hydrochloride.
  • Organic Syntheses.
  • Google Patents.
  • Royal Society of Chemistry.
  • ChemSpider.
  • Google Patents. Methylation synthesis method of N-heterocyclic compound.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology, the protein kinase family has emerged as a pivotal target class.[1] The indole scaffold, a privileged structure in medicinal chemistry, is a recurring motif in many potent kinase inhibitors. This guide focuses on a representative molecule, methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate (hereafter designated Indole-M ), to illustrate a comprehensive strategy for assessing kinase inhibitor selectivity.

The central challenge in developing kinase inhibitors is achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[2][3] Consequently, a compound designed to inhibit one kinase may inadvertently interact with numerous others, leading to off-target effects that can compromise safety and efficacy.[4] Therefore, a rigorous, multi-faceted assessment of a compound's selectivity is not merely a characterization step but a cornerstone of a successful drug development campaign.[5]

This guide provides an in-depth comparison of key experimental methodologies for building a robust selectivity profile. We will follow a logical workflow, from a broad, kinome-wide survey to focused validation in a physiologically relevant cellular context. To provide a practical comparison, we will analyze hypothetical data for Indole-M alongside two alternative compounds: Comp-A (a highly potent but promiscuous inhibitor) and Comp-B (a moderately potent but highly selective inhibitor).

Part 1: The Initial Survey - A Kinome-Wide Perspective with Competition Binding Assays

The logical first step in any selectivity assessment is to cast a wide net. We need to understand the compound's interaction landscape across the entire kinome as broadly as possible. This initial screen helps identify both the intended target and, crucially, any potential off-target liabilities from the outset.[2]

One of the industry-standard platforms for this purpose is the KINOMEscan® technology, a high-throughput, active site-directed competition binding assay.[6][7] This method bypasses the complexities of enzymatic activity measurements by directly quantifying the binding affinity (Kd) of a compound to a large panel of kinases.[7] The assay relies on an immobilized kinase, a tagged ligand that binds to the active site, and the test compound. The amount of tagged ligand displaced by the test compound is quantified, providing a direct measure of binding interaction.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation : A stock solution of the test compound (e.g., 100 mM in DMSO) is prepared. For a single-concentration screen, this is diluted to the final screening concentration (e.g., 1 µM).

  • Assay Reaction : The assay is performed by combining DNA-tagged kinases with a proprietary, immobilized, active-site directed ligand.

  • Competition : The test compound is added to the mixture. If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.

  • Quantification : The amount of kinase that does not bind to the immobilized ligand (i.e., remains in solution) is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis : The results are typically reported as Percent of Control (%Ctrl), where a lower value indicates stronger binding. For dose-response experiments, these values are used to calculate the dissociation constant (Kd).

Diagram: KINOMEscan® Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis Compound Test Compound (e.g., Indole-M) Incubate Incubate Kinase, Ligand, & Test Compound Compound->Incubate Kinase DNA-Tagged Kinase Panel (>450 kinases) Kinase->Incubate Ligand Immobilized Active-Site Ligand Ligand->Incubate Wash Wash to Remove Unbound Kinase Incubate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Data Calculate %Ctrl or Kd (e.g., TREEspot® Visualization) qPCR->Data

Caption: A schematic overview of the KINOMEscan® competition binding assay workflow.

Comparative Data 1: Initial Kinome Screen at 1 µM

To quantify and compare the overall selectivity, we can use metrics like the Selectivity Score (S-score) . The S(10) score, for example, is the number of kinases with >90% inhibition (or %Ctrl < 10) divided by the total number of non-mutant kinases tested.[8] A lower S-score indicates higher selectivity.

CompoundPrimary Target%Ctrl @ 1µM (Primary Target)No. of Off-Targets (%Ctrl < 10)Selectivity Score (S(10))
Indole-M Kinase X2.570.017 (7/403)
Comp-A Kinase X0.8450.112 (45/403)
Comp-B Kinase X8.910.002 (1/403)
Data is hypothetical and for illustrative purposes only. Off-target count is based on a 403 non-mutant kinase panel.

From this initial screen, Indole-M shows potent binding to its primary target and a limited number of off-targets. Comp-A is more potent but highly promiscuous, a significant liability.[2] Comp-B is exceptionally selective but less potent against the primary target. This data provides the foundation for our next validation steps.

Part 2: Orthogonal Validation and Potency - Biochemical Activity Assays

While binding assays are excellent for broad screening, it is crucial to validate these findings with an orthogonal method that measures the functional consequence of that binding—the inhibition of enzymatic activity.[9] Biochemical kinase assays measure the transfer of a phosphate group from ATP to a substrate.[10] A common and robust platform for this is the luminescence-based ADP-Glo™ Kinase Assay , which quantifies the amount of ADP produced in the kinase reaction.

This step allows us to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.[11] Performing these assays on the primary target and the most potent off-targets identified in the KINOMEscan® screen is essential for confirming the selectivity profile.

Experimental Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
  • Compound Dilution : Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution series) in the appropriate assay buffer.

  • Kinase Reaction : In a multiwell plate, add the kinase, its specific substrate, and ATP. Add the diluted test compound or vehicle (DMSO) control. Incubate for a set period (e.g., 60 minutes) at room temperature.

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • ATP Generation : Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated by the kinase back into ATP.

  • Luminescence Measurement : The newly synthesized ATP is used by a luciferase to produce light. Measure the luminescent signal with a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis : Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[12]

Diagram: Biochemical IC50 Determination Workflow

cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection (ADP-Glo™) cluster_analysis Data Analysis Compound Serial Dilution of Test Compound Incubate Incubate Plate (e.g., 60 min, RT) Compound->Incubate Kinase Kinase + Substrate + ATP Kinase->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP) Add_ADP_Glo->Add_Detection Read Measure Luminescence Add_Detection->Read Plot Plot Dose-Response Curve Read->Plot Calculate Calculate IC50 Value Plot->Calculate cluster_cetsa CETSA® Workflow cluster_nanobret NanoBRET™ Workflow cetsa_treat Treat Cells with Compound cetsa_heat Heat Challenge (Temp Gradient) cetsa_treat->cetsa_heat cetsa_lyse Lyse Cells & Centrifuge cetsa_heat->cetsa_lyse cetsa_quant Quantify Soluble Target (e.g., Western Blot) cetsa_lyse->cetsa_quant nanobret_transfect Express NanoLuc®-Kinase Fusion nanobret_add Add Compound, Tracer, & Substrate nanobret_transfect->nanobret_add nanobret_measure Measure BRET Signal in Live Cells nanobret_add->nanobret_measure nanobret_analyze Calculate IC50 nanobret_measure->nanobret_analyze

Caption: Comparison of the core workflows for CETSA® and NanoBRET™ assays.

Comparative Data 3: Cellular Target Engagement IC50 Values
CompoundCellular IC50 (nM) - Kinase X (On-Target)Cellular IC50 (nM) - Off-Target 1Cellular Selectivity Window
Indole-M 180>10,000>55x
Comp-A 504008x
Comp-B 2500>30,000>12x
Data is hypothetical and for illustrative purposes only.

The cellular data reveals a critical aspect: the potency shift from biochemical to cellular environments. For Indole-M , the on-target potency decreased, but its selectivity window improved dramatically, suggesting its primary off-target is less accessible or less potently inhibited in a cellular context. Comp-A 's selectivity window narrows even further, highlighting its unsuitability. Comp-B 's weak on-target potency is even more pronounced in cells, likely rendering it ineffective.

Final Synthesis and Recommendation

A comprehensive selectivity assessment requires the integration of data from multiple orthogonal platforms. By progressing from a broad kinome-wide binding screen to functional biochemical assays and finally to in-cell target engagement, we can build a high-confidence profile of a compound's behavior.

CompoundS(10) ScoreBiochemical IC50 (On-Target)Cellular IC50 (On-Target)Final Cellular Selectivity WindowRecommendation
Indole-M 0.01715 nM180 nM>55xAdvance. Good balance of potency and selectivity.
Comp-A 0.1122 nM50 nM8xHalt. Poor selectivity poses a high risk of off-target toxicity.
Comp-B 0.00295 nM2500 nM>12xHalt. Insufficient cellular potency.

Based on this integrated analysis, Indole-M (this compound) emerges as the most promising candidate. While not the most potent compound in a biochemical assay, it demonstrates a strong balance of activity and a favorable selectivity profile that is confirmed and even improved within a cellular context. This type of multi-faceted, data-driven approach is essential for de-risking kinase inhibitor candidates and making informed decisions to advance the most promising molecules toward clinical development. [13]

References

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive overview of the proper disposal procedures for methyl 4-methoxy-1-methyl-1H-indole-2-carboxylate, a compound that, while integral to specific research pathways, requires meticulous handling from inception to disposal. Our focus is to move beyond mere procedural lists and to instill a deep understanding of the "why" behind each step, fostering a culture of safety and scientific integrity.

The disposal of any chemical compound is dictated by its unique physical, chemical, and toxicological properties. For this compound, a specific Safety Data Sheet (SDS) is the primary source of this critical information. The SDS is a legally required document that outlines the potential hazards of a chemical and provides detailed instructions on safe handling, storage, and disposal. It is imperative to consult the SDS provided by the manufacturer before handling or disposing of this compound. The information presented in this guide is based on general principles for similar chemical classes and should be supplementary to, not a replacement for, the specific SDS.

Understanding the Compound: A Prerequisite for Safe Disposal

Before we delve into the procedural aspects, it is crucial to understand the potential hazards associated with indole derivatives. While specific data for this compound must be obtained from its SDS, indole and its derivatives can exhibit varying levels of toxicity and may be irritating to the skin, eyes, and respiratory tract. Furthermore, their environmental fate and effects, particularly in aquatic ecosystems, must be a key consideration in the disposal strategy.

The molecular structure of this compound, with its indole core, methoxy group, and methyl ester functionality, suggests that it is a relatively non-volatile solid at room temperature. However, the potential for dust formation during handling necessitates appropriate personal protective equipment (PPE).

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines a generalized, best-practice approach to the disposal of this compound. This procedure is designed to be a self-validating system, with checks and balances to ensure safety and compliance at each stage.

1. Waste Identification and Segregation:

  • Initial Assessment: As soon as a process generating waste containing this compound is identified, a waste characterization must be performed. This involves determining if the waste is a pure, unused product or a contaminated mixture (e.g., with solvents, reaction byproducts).

  • Dedicated Waste Container: A dedicated, clearly labeled, and chemically compatible waste container must be used. The label should include the full chemical name, "this compound," the hazard class (as determined from the SDS), and the date of accumulation.

  • Segregation is Key: This waste stream must be kept separate from other laboratory waste, especially incompatible materials. For instance, do not mix with strong oxidizing agents or strong acids/bases unless the specific reaction hazards are known and controlled.

2. Personal Protective Equipment (PPE) - The First Line of Defense:

  • Minimum PPE: When handling waste containing this compound, the following PPE is mandatory:

    • Chemical-resistant gloves (nitrile or neoprene are often suitable, but consult the SDS for specific recommendations).

    • Safety glasses with side shields or chemical splash goggles.

    • A laboratory coat.

  • Enhanced Precautions: If there is a risk of generating dust or aerosols, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used. All PPE should be inspected before use and disposed of or decontaminated properly after handling the waste.

3. On-Site Neutralization (If Applicable and Permissible):

  • Expert Consultation Required: Chemical neutralization should only be attempted by trained personnel and after a thorough review of the chemical's reactivity data from the SDS and other reliable sources.

  • General Considerations: For some organic esters, hydrolysis with a base (e.g., sodium hydroxide) can be a potential neutralization method. However, this process can generate methanol and the corresponding carboxylate salt, which also require proper disposal. The reaction conditions (temperature, concentration) must be carefully controlled to prevent runaway reactions. This method should not be attempted without a specific, validated protocol for this compound.

4. Accumulation and Storage of Waste:

  • Secure Storage: The waste container should be kept closed and stored in a designated, well-ventilated hazardous waste accumulation area.

  • Secondary Containment: The storage area should have secondary containment to capture any potential leaks or spills.

  • Time Limits: Be aware of regulatory limits on the amount of hazardous waste that can be accumulated and the time it can be stored on-site before being transported for disposal.

5. Off-Site Disposal - The Final Step:

  • Licensed Waste Hauler: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method of disposal for many organic compounds. This process ensures the complete destruction of the molecule, minimizing its environmental impact.

  • Landfilling: Direct landfilling of this compound is generally not recommended unless it has been treated and stabilized to meet specific regulatory requirements for land disposal. The environmental persistence and potential for groundwater contamination make this a less desirable option.

Visualizing the Disposal Workflow

To aid in the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.

start Start: Waste Generation sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste (Pure vs. Mixture) sds->characterize segregate Segregate and Label Waste Container characterize->segregate ppe Don Appropriate PPE segregate->ppe neutralize_q Is On-Site Neutralization Feasible and Permitted? ppe->neutralize_q neutralize_p Follow Validated Neutralization Protocol neutralize_q->neutralize_p Yes accumulate Accumulate in Designated Hazardous Waste Area neutralize_q->accumulate No neutralize_p->accumulate hauler Arrange for Pickup by Licensed Waste Hauler accumulate->hauler disposal Final Disposal Method hauler->disposal incineration High-Temperature Incineration disposal->incineration landfill Treated Landfill (Less Preferred) disposal->landfill

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound must be sourced from its SDS, the following table provides a template for the types of information that are critical for a comprehensive disposal plan. Researchers should populate this table with data from the compound-specific SDS.

ParameterValue (Example)Significance for Disposal
LD50 (Oral, Rat) Data not availableIndicates acute toxicity and informs handling precautions.
Flash Point Data not availableDetermines flammability and storage requirements.
Water Solubility Data not availableInfluences environmental fate and potential for water contamination.
Regulatory Waste Code To be determined by generatorDictates specific disposal regulations under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.

Trustworthiness Through Self-Validation

The protocol described above is designed to be a self-validating system. Each step, from the initial consultation of the SDS to the final manifest from the licensed waste hauler, provides a checkpoint to ensure that the disposal process is being conducted safely and in accordance with regulatory requirements. The documentation generated at each stage (e.g., waste characterization forms, accumulation logs, shipping manifests) creates a verifiable audit trail.

The scientific rationale behind each step is grounded in the principles of chemical safety and environmental protection. For example, the segregation of waste prevents unintended and potentially hazardous reactions. The use of a licensed hauler and a permitted disposal facility ensures that the final disposition of the chemical is handled by experts with the appropriate technology and regulatory oversight.

References

As the specific Safety Data Sheet for this compound is not publicly available through general searches, a list of authoritative resources for general chemical safety and hazardous waste management is provided below. Researchers must obtain the specific SDS for the compound they are using from the manufacturer.

  • Occupational Safety and Health Administration (OSHA)

    • Source: U.S. Department of Labor
    • URL: [Link]

  • Environmental Protection Agency (EPA): Hazardous Waste.

    • Source: U.S. Environmental Protection Agency
    • URL: [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Source: The N
    • URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.